molecular formula C6H3BrN2 B023229 6-Bromo-2-pyridinecarbonitrile CAS No. 122918-25-6

6-Bromo-2-pyridinecarbonitrile

Cat. No.: B023229
CAS No.: 122918-25-6
M. Wt: 183.01 g/mol
InChI Key: HNEBPTAKURBYRM-UHFFFAOYSA-N
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Description

6-Bromo-2-pyridinecarbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C6H3BrN2 and its molecular weight is 183.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2/c7-6-3-1-2-5(4-8)9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEBPTAKURBYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568200
Record name 6-Bromopyridine-2-carbonitrile
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Molecular Weight

183.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122918-25-6
Record name 6-Bromopyridine-2-carbonitrile
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Record name 6-bromopyridine-2-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-pyridinecarbonitrile (CAS: 122918-25-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-pyridinecarbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and strategic placement of reactive functional groups—a bromine atom amenable to cross-coupling reactions and a nitrile group that can be further transformed—make it a valuable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound. Detailed experimental protocols for its synthesis and key transformations, along with spectroscopic data and an exploration of its application in the development of targeted therapeutics, are presented.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid at room temperature.[1] Its key physical and spectroscopic properties are summarized in the tables below.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 122918-25-6[2]
Molecular Formula C₆H₃BrN₂
Molecular Weight 183.01 g/mol
Melting Point 100-104 °C[3]
Boiling Point 269.7±20.0 °C (Predicted)[3]
Appearance White to off-white solid[2]
Solubility Soluble in common organic solvents like dichloromethane and chloroform; Insoluble in water.[1]

Table 2: Spectroscopic Data

Technique DataReference(s)
¹H NMR Spectra available from commercial suppliers and in chemical databases.[4][4]
¹³C NMR Spectra available from commercial suppliers and in chemical databases.[4][4]
Infrared (IR) Conforms to structure.[2] Characteristic peak for C≡N stretching.[5][2][5]
Mass Spectrometry Spectra available from chemical databases.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common methods involve the direct bromination of 2-pyridinecarbonitrile or the dehydration of 6-bromo-2-pyridinecarboxylic acid.

Synthesis via Bromination of 2-Pyridinecarbonitrile

This method introduces a bromine atom onto the pyridine ring of the starting material, 2-pyridinecarbonitrile.

2-Pyridinecarbonitrile 2-Pyridinecarbonitrile This compound This compound 2-Pyridinecarbonitrile->this compound Halogenation Brominating_Agent Brominating Agent (e.g., NBS, Br₂) Brominating_Agent->this compound

Caption: Synthetic pathway from 2-Pyridinecarbonitrile.

Experimental Protocol:

  • Materials: 2-Pyridinecarbonitrile, N-Bromosuccinimide (NBS) or liquid bromine, suitable solvent (e.g., acetonitrile), initiator (e.g., benzoyl peroxide if using NBS).

  • Procedure:

    • Dissolve 2-Pyridinecarbonitrile in a suitable solvent in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Add the brominating agent (e.g., NBS and a catalytic amount of initiator) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Synthesis from 6-Bromo-2-pyridinecarboxylic Acid

This two-step process involves the conversion of the carboxylic acid to an amide, followed by dehydration to the nitrile. A more direct, one-pot dehydration of the carboxylic acid can also be achieved.

6-Bromo-2-pyridinecarboxylic_Acid 6-Bromo-2-pyridinecarboxylic_Acid This compound This compound 6-Bromo-2-pyridinecarboxylic_Acid->this compound Dehydration Dehydrating_Agent Dehydrating Agent (e.g., POCl₃, P₂O₅) Dehydrating_Agent->this compound

Caption: Synthesis from 6-Bromo-2-pyridinecarboxylic Acid.

Experimental Protocol (Dehydration):

  • Materials: 6-Bromo-2-pyridinecarboxylic acid, phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), a suitable solvent (e.g., N,N-dimethylformamide).

  • Procedure:

    • In a fume hood, carefully add 6-Bromo-2-pyridinecarboxylic acid to a flask containing the dehydrating agent in the chosen solvent.

    • Heat the mixture to reflux, carefully controlling the temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and carefully quench the excess dehydrating agent with ice water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Key Reactions and Applications in Drug Discovery

This compound is a valuable intermediate for the synthesis of substituted pyridines, which are prevalent scaffolds in many biologically active compounds. The bromine atom at the 6-position is particularly useful for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine ring and various aryl or vinyl groups.

This compound This compound 6-Aryl-2-pyridinecarbonitrile 6-Aryl-2-pyridinecarbonitrile This compound->6-Aryl-2-pyridinecarbonitrile Boronic_Acid R-B(OH)₂ Boronic_Acid->6-Aryl-2-pyridinecarbonitrile Pd_Catalyst Pd Catalyst + Base Pd_Catalyst->6-Aryl-2-pyridinecarbonitrile

Caption: Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (Example with Phenylboronic Acid):

  • Materials: this compound, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., toluene/ethanol/water).

  • Procedure:

    • To a degassed mixture of the solvent, add this compound, phenylboronic acid, the palladium catalyst, and the base.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and perform an aqueous workup.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 6-position of the pyridine ring.[6][7]

This compound This compound 6-Amino-2-pyridinecarbonitrile 6-(Dialkyl/Aryl)amino- 2-pyridinecarbonitrile This compound->6-Amino-2-pyridinecarbonitrile Amine R₂NH Amine->6-Amino-2-pyridinecarbonitrile Pd_Catalyst_Ligand Pd Catalyst + Ligand + Base Pd_Catalyst_Ligand->6-Amino-2-pyridinecarbonitrile

Caption: Buchwald-Hartwig amination reaction.

Experimental Protocol (Example with a Primary or Secondary Amine):

  • Materials: this compound, the desired amine, a palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), a base (e.g., NaOtBu), and an anhydrous, degassed solvent (e.g., toluene or dioxane).[8]

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium precursor, ligand, and base in a Schlenk tube.

    • Add this compound and the amine.

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Role in Targeted Therapy: PIM-1 Kinase Inhibitors

The cyanopyridine scaffold is a key pharmacophore in the development of various kinase inhibitors.[9] Derivatives of this compound have been investigated as potential inhibitors of Pim-1 kinase, a serine/threonine kinase that is a promising target in cancer therapy due to its role in cell cycle regulation and apoptosis.[10][11]

The general workflow for the discovery of new drug candidates based on the this compound scaffold involves several key stages, from initial library synthesis to preclinical evaluation.

cluster_0 Library Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Evaluation Start This compound Coupling Suzuki / Buchwald-Hartwig Coupling Reactions Start->Coupling Library Diverse Library of 6-Substituted-2-cyanopyridines Coupling->Library Screening High-Throughput Screening (e.g., Pim-1 Kinase Assay) Library->Screening Hit Hit Identification (Active Compounds) Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead In_Vitro In Vitro Studies (Cell-based Assays, IC₅₀) Lead->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: Drug discovery workflow using this compound.

The Pim kinases are involved in signaling pathways that promote cell survival and proliferation, often downstream of the JAK/STAT pathway.[11] Inhibition of Pim-1 can lead to the induction of apoptosis in cancer cells.

Table 3: Example Biological Activity of a Cyanopyridine-based Pim-1 Kinase Inhibitor

Compound ClassTarget KinaseIC₅₀Reference(s)
Cyanopyridone DerivativesPim-1Varies (nM to µM range)[9]

Conclusion

This compound is a synthetically valuable building block with broad applications in organic synthesis, particularly in the construction of pharmacologically relevant molecules. Its utility in palladium-catalyzed cross-coupling reactions allows for the straightforward introduction of molecular diversity, making it a key intermediate in the development of novel therapeutics, including kinase inhibitors. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and drug discovery endeavors.

References

An In-depth Technical Guide to 6-Bromo-2-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, applications, and handling of 6-Bromo-2-pyridinecarbonitrile, a key intermediate in various fields of chemical synthesis.

Core Properties and Molecular Data

This compound is a halogenated pyridine derivative widely utilized as a building block in organic synthesis. Its molecular structure, featuring both a bromine atom and a nitrile group on the pyridine ring, imparts significant reactivity and versatility.

Physicochemical Data Summary

The essential quantitative data for this compound are summarized in the table below. These parameters are critical for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
Molecular Weight 183.01 g/mol [1][2][3][4]
Molecular Formula C₆H₃BrN₂[1][2][3][4][5]
CAS Number 122918-25-6[1][2][3][4]
Appearance White to off-white solid / crystalline powder[5]
Melting Point 100-104 °C or 121-123 °C[2][3][5]
Boiling Point 269.7 ± 20.0 °C (Predicted)[2]
Density 1.72 ± 0.1 g/cm³ (Predicted)[2]
Solubility Insoluble in water; Soluble in organic solvents (e.g., dichloromethane, chloroform)[5][6]

Chemical Reactivity and Applications

The utility of this compound stems from its dual reactivity. The bromine atom is highly active and susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.[5][6] The nitrile group can also participate in a range of chemical transformations.

This compound serves as a crucial intermediate in the synthesis of more complex molecules across several industries:

  • Pharmaceuticals: It is a foundational material for preparing a variety of bioactive compounds and drugs.[6][7]

  • Materials Science: It is used to create functional polymers and organic optoelectronic materials, leveraging its unique electronic properties for applications in solar cells and Organic Light Emitting Diodes (OLEDs).[5]

  • Agrochemicals: It is also applied in the development of new pesticides.[5]

The general workflow for utilizing this compound as a synthetic intermediate is illustrated below.

G cluster_input Starting Material cluster_process Synthetic Transformation cluster_output Target Molecules A This compound B Chemical Reaction (e.g., Nucleophilic Substitution, Cross-Coupling) A->B C Pharmaceuticals B->C D Functional Materials B->D E Agrochemicals B->E

Caption: Synthetic utility of this compound.

Experimental Protocols: A Methodological Overview

While specific experimental protocols are proprietary or publication-specific, a generalized methodology for a common reaction, such as a Suzuki cross-coupling, is described here. This protocol is illustrative and should be adapted based on the specific substrate and desired product.

Objective: To demonstrate the use of this compound in a carbon-carbon bond-forming reaction.

Reaction Workflow:

G A 1. Reagent Preparation C 3. Reaction Assembly (Solvent, Base, Catalyst, Reactants) A->C B 2. Inert Atmosphere Setup B->C D 4. Heating & Stirring (e.g., 80-100 °C, 12-24h) C->D E 5. Work-up & Extraction D->E F 6. Purification (e.g., Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: General workflow for a cross-coupling reaction.

Detailed Methodological Steps:
  • Reagent Preparation:

    • In a reaction vessel, dissolve this compound (1 equivalent).

    • Add a suitable boronic acid or ester (1.1-1.5 equivalents).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Inert Atmosphere:

    • Seal the reaction vessel.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure anaerobic conditions.

  • Reaction Execution:

    • Add a degassed solvent (e.g., Dioxane, Toluene, or DMF).

    • Heat the mixture to the target temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to isolate the desired compound.

  • Analysis:

    • Confirm the structure and purity of the final product using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazards: It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[2][3] It poses a risk of serious damage to the eyes.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles (eyeshields), and a lab coat.[3] Use a dust mask or work in a well-ventilated fume hood.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidants, acids, and bases.[5]

References

An In-depth Technical Guide to the Structure and Bonding of 6-Bromo-2-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure and bonding of 6-Bromo-2-pyridinecarbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. This document compiles available physicochemical and spectroscopic data, and where direct experimental data for the target molecule is unavailable, it draws upon data from structurally similar compounds to infer bonding characteristics. This guide also presents a representative synthetic protocol and visualizes the molecular structure and a general synthetic workflow.

Introduction

This compound, also known as 6-bromo-2-cyanopyridine, is a functionalized pyridine derivative of significant interest in organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing nitrile group and the halogen substituent, make it a versatile intermediate for the synthesis of a wide range of more complex molecules. It serves as a crucial scaffold in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic placement of the bromo and cyano groups on the pyridine ring allows for selective functionalization through various organic reactions, including nucleophilic aromatic substitution and cross-coupling reactions.

Physicochemical Properties

This compound is typically a white to light yellow or light brown crystalline powder or solid at room temperature.[3][4][5] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₃BrN₂[3][4][5][6]
Molar Mass 183.01 g/mol [3][6]
Melting Point 100-104 °C[3][6]
Boiling Point (Predicted) 269.7 ± 20.0 °C[3]
Density (Predicted) 1.72 ± 0.1 g/cm³[3]
Appearance White to light yellow or light brown powder or lumpy solid[3][4][5]
pKa (Predicted) -4.76 ± 0.10[3]

Molecular Structure and Bonding

The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom at the 6-position and a nitrile group at the 2-position. The pyridine ring is an aromatic heterocycle, and the substituents significantly influence its electronic distribution and reactivity.

Figure 1: Molecular Structure of this compound.
Crystallographic Data and Bond Parameters

As of this writing, a definitive crystal structure for this compound is not publicly available. However, to provide insight into the expected bond lengths and angles, data for the isomeric compound 3-Bromopyridine-2-carbonitrile , which has been characterized by X-ray crystallography, is presented in Table 2.[7] It is important to note that while the fundamental bond types are the same, the electronic effects of the substituent positions will lead to minor differences in the actual bond parameters of this compound.

Table 2: Crystal Structure Data for 3-Bromopyridine-2-carbonitrile (for comparative purposes) [7]

ParameterValue
Crystal System Monoclinic
Space Group P 1 21/c 1
Unit Cell Dimensions
a7.8821 Å
b11.7480 Å
c7.4169 Å
α90°
β113.9060°
γ90°

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. A commercially available ¹H NMR spectrum of this compound shows the expected signals for the three aromatic protons on the pyridine ring.[8]

Table 3: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
Data not explicitly available in search resultsAromatic Protons

Note: Specific chemical shifts and coupling constants were not available in the provided search results. A representative spectrum is available from commercial suppliers.[8]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. The nitrile group (C≡N) will exhibit a characteristic sharp absorption band.

Table 4: Key IR Absorptions (Predicted)

Wavenumber (cm⁻¹)Functional Group
~2230C≡N stretch
~1570, 1450C=C and C=N ring stretching
~1100C-Br stretch

Note: A conforming IR spectrum is mentioned by a commercial supplier, but specific peak values are not provided.[4][5]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general and representative procedure can be outlined based on common synthetic methods for similar compounds, such as the Sandmeyer reaction or halogen exchange reactions.[9]

Representative Synthesis via Sandmeyer Reaction

This protocol is a generalized representation and may require optimization.

G cluster_0 Diazotization cluster_1 Cyanation (Sandmeyer) A 2-Amino-6-bromopyridine B NaNO₂, HBr (aq) 0-5 °C A->B Reactants C Diazonium Salt Intermediate B->C Formation D CuCN C->D Reaction E This compound D->E Product

Figure 2: Generalized workflow for the synthesis of this compound.

Step 1: Diazotization of 2-Amino-6-bromopyridine

  • Suspend 2-amino-6-bromopyridine in an aqueous solution of hydrobromic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.

  • Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction, as evidenced by the cessation of nitrogen gas evolution.

Step 3: Work-up and Purification

  • Cool the reaction mixture and neutralize it with a suitable base.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Applications in Drug Development and Materials Science

This compound is a valuable building block due to its reactive sites. The bromine atom can be readily displaced or used in cross-coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations allow for the introduction of diverse functionalities, making it a key intermediate in the synthesis of:

  • Pharmaceuticals: It is used in the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents.[1]

  • Agrochemicals: The pyridine scaffold is common in pesticides, and this compound serves as a precursor for their synthesis.[1]

  • Functional Materials: It can be incorporated into polymers to create materials with specific electronic or optical properties for applications in organic light-emitting diodes (OLEDs) and solar cells.[1]

Conclusion

This compound is a heterocyclic compound with significant utility in synthetic chemistry. While a complete crystallographic analysis is not currently in the public domain, spectroscopic data and comparisons with structurally related molecules provide a solid understanding of its chemical nature. The versatile reactivity of this molecule ensures its continued importance as a key intermediate in the development of new drugs and advanced materials. Further research into its solid-state structure would be beneficial for a more complete understanding of its properties.

References

Physical properties of 6-Bromopicolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 6-Bromopicolinonitrile

This technical guide provides a comprehensive overview of the core physical properties of 6-Bromopicolinonitrile (CAS No. 122918-25-6), a heterocyclic building block frequently utilized in the synthesis of pharmaceutical products and chemical intermediates.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering key data, experimental methodologies, and structural information.

Chemical Structure and Identification

6-Bromopicolinonitrile, also known as 6-bromo-2-pyridinecarbonitrile or 2-bromo-6-cyanopyridine, is an organic compound derived from picolinonitrile with a bromine atom substituted at the sixth position of the pyridine ring.[1]

Caption: 2D Chemical Structure of 6-Bromopicolinonitrile.

Physical and Chemical Properties

The key physical and chemical properties of 6-Bromopicolinonitrile are summarized in the table below. The compound is a solid at room temperature, as indicated by its melting point of 100-104 °C. Reports describing it as a liquid may refer to the substance being in a dissolved state or are otherwise anomalous.[1] Safety data sheets corroborate its solid form by noting hazards associated with dust formation.[2]

PropertyValueReference(s)
CAS Number 122918-25-6[3]
Molecular Formula C₆H₃BrN₂[3][4]
Molecular Weight 183.01 g/mol [4][5]
Appearance Crystalline Solid[2]
Purity >95% - 98%[1][5]
Melting Point 100-104 °C
Boiling Point 269.732 °C at 760 mmHg
Density 1.726 g/cm³
Flash Point 116.93 °C
SMILES N#CC1=NC(Br)=CC=C1[3]

Experimental Protocols

The physical properties listed above are determined using standard analytical chemistry techniques. While the specific reports for 6-Bromopicolinonitrile do not detail the exact conditions, the following protocols describe the standard, widely accepted methodologies for obtaining such data for crystalline organic compounds.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[6] For a crystalline solid like 6-Bromopicolinonitrile, the capillary method is the standard procedure.[4][7]

Workflow: Melting Point Determination via Capillary Method

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Grind sample to a fine powder B Pack powder into a capillary tube (1-2 mm height) A->B C Seal one end of the capillary tube B->C D Place capillary in a melting point apparatus (e.g., Mel-Temp or Thiele tube) C->D E Heat the apparatus slowly (1-2°C per minute near expected M.P.) D->E F Observe sample through magnifying lens E->F G Record T1: Temperature at which first drop of liquid appears F->G H Record T2: Temperature at which all solid has liquefied G->H I Report melting point as the range T1 - T2 H->I

Caption: Standard workflow for determining the melting point of a solid organic compound.

  • Protocol: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, which is sealed at one end.[2][4] This tube is attached to a thermometer and placed in a heating bath (such as a Thiele tube containing mineral oil) or a metal block heating apparatus (like a Mel-Temp).[4] The temperature is increased slowly, typically at a rate of 1-2°C per minute, especially near the expected melting point.[4] The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample becomes a clear liquid.[3] A narrow melting range (0.5-1.0°C) is indicative of a high-purity substance.[4]

Boiling Point Determination

For high-boiling-point solids, the boiling point is typically measured at reduced pressure to prevent decomposition, though the reported value is extrapolated to standard atmospheric pressure (760 mmHg). The Thiele tube method is a common and efficient technique for this determination using a small amount of sample.[8]

  • Protocol: A small quantity of the substance is placed in a small test tube. A capillary tube, sealed at the top end, is inverted and placed inside the test tube with the sample. The assembly is attached to a thermometer and heated in a Thiele tube.[8] As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles. Heating continues until a steady stream of bubbles emerges from the capillary tip, indicating the liquid's vapor pressure is overcoming the external pressure.[8] The heat is then removed. The boiling point is the temperature at which the liquid is drawn back into the capillary tube as it cools; at this point, the external pressure equals the vapor pressure of the substance.[8]

Density Measurement

The density of a solid organic compound that is insoluble in water can be determined using the water displacement method.[9]

  • Protocol:

    • Mass Measurement: A sample of 6-Bromopicolinonitrile is accurately weighed using an analytical balance.

    • Volume Measurement: A graduated cylinder is partially filled with a known volume of water (V_initial).[9] The weighed solid sample is then carefully submerged in the water, ensuring no splashing occurs.[9] The new water level (V_final) is recorded. The volume of the solid is the difference between the final and initial readings (V_solid = V_final - V_initial).[10]

    • Calculation: The density (ρ) is calculated by dividing the mass (m) of the sample by its measured volume (V_solid), using the formula ρ = m / V_solid.[11]

Safety and Handling

6-Bromopicolinonitrile is classified as harmful if swallowed and may cause skin irritation, serious eye damage, and respiratory irritation. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[2] Do not get in eyes, on skin, or on clothing.[2]

  • Storage: Keep the container tightly closed and store in a dry, dark place at room temperature.[4]

References

An In-depth Technical Guide on the Solubility of 6-Bromo-2-pyridinecarbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-pyridinecarbonitrile is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its unique molecular structure, featuring a pyridine ring substituted with a bromine atom and a nitrile group, makes it a valuable building block in the development of novel pharmaceutical and agrochemical compounds.[1][2] A thorough understanding of its solubility in various organic solvents is crucial for its effective utilization in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for solubility determination, and logical workflows relevant to its synthesis and potential application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₆H₃BrN₂
Molecular Weight 183.01 g/mol
CAS Number 122918-25-6
Appearance White to light yellow crystalline powder[1]
Melting Point 100-104 °C
Boiling Point 269.7±20.0 °C (Predicted)

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative assessments indicate its solubility in several common organic solvents. This solubility is attributed to the interactions between the solute and solvent molecules, such as van der Waals forces and potential hydrogen bonding.[1]

Table of Qualitative Solubility Data

SolventQualitative SolubilityReference
DichloromethaneSoluble[1]
ChloroformSoluble[1]
AcetoneSoluble[1]
WaterLow solubility[1]

Note: "Soluble" indicates that the compound dissolves to a visually appreciable extent, while "Low solubility" suggests that it does not readily dissolve.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent using the isothermal shake-flask method, followed by quantitative analysis.

4.1. Materials and Equipment

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethylformamide, dimethyl sulfoxide)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved solid particles.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis (HPLC/GC):

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Develop a suitable HPLC or GC method for the quantification of this compound.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the diluted sample solutions and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Synthesis Workflow

This compound can be synthesized from 2-pyridinecarbonitrile (also known as 2-cyanopyridine) via a bromination reaction. The following diagram illustrates the logical workflow for this synthesis.

G Synthesis Workflow of this compound cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents cluster_workup Work-up & Purification cluster_product Final Product 2-Pyridinecarbonitrile 2-Pyridinecarbonitrile Bromination Bromination 2-Pyridinecarbonitrile->Bromination Reacts with Quenching Quenching Bromination->Quenching Reaction Mixture Brominating_Agent Brominating Agent (e.g., NBS or Br2) Brominating_Agent->Bromination Solvent Solvent (e.g., CCl4) Solvent->Bromination Initiator Initiator (e.g., AIBN or light) Initiator->Bromination Extraction Extraction Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification This compound This compound Purification->this compound

A logical workflow for the synthesis of this compound.

Hypothetical Biological Role

While specific signaling pathways involving this compound are not well-documented, its structural motifs are present in various biologically active molecules, including kinase inhibitors.[3][4] The following diagram illustrates a hypothetical scenario where a compound containing the 6-bromo-2-cyanopyridine scaffold could act as a kinase inhibitor, thereby modulating a downstream signaling pathway.

Disclaimer: The following diagram is a hypothetical representation and is intended for illustrative purposes only. There is currently no direct evidence to suggest that this compound itself inhibits the specific pathway shown.

G Hypothetical Kinase Inhibitor Signaling Pathway cluster_receptor Cell Surface Receptor cluster_kinase_cascade Kinase Cascade cluster_inhibitor Inhibitor cluster_downstream Downstream Effects Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Kinase_C Kinase C Kinase_B->Kinase_C Phosphorylates Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor Activates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase_B Inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Survival) Gene_Expression->Cellular_Response

A hypothetical signaling pathway where a 6-bromo-2-cyanopyridine derivative acts as a kinase inhibitor.

Conclusion

This compound is a valuable chemical intermediate with noted solubility in several common organic solvents. While quantitative solubility data remains to be extensively documented, this guide provides a framework for its use and evaluation in a research and development setting. The provided experimental protocol offers a robust method for determining its solubility in various solvents, which is essential for optimizing reaction conditions, purification procedures, and formulation development. The synthesis workflow and hypothetical biological role illustration further highlight the compound's significance and potential applications in medicinal chemistry and materials science. Further research to quantify the solubility of this compound in a broader range of organic solvents would be highly beneficial to the scientific community.

References

Spectral Data Analysis of 2-bromo-6-cyanopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2-bromo-6-cyanopyridine, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of a complete, published dataset for this specific compound, this guide synthesizes predictive data based on the analysis of closely related and isomeric compounds. It outlines the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectral characteristics, along with generalized experimental protocols for their acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-bromo-6-cyanopyridine. These predictions are derived from established principles of spectroscopy and comparison with data from similar substituted pyridines.

Table 1: Predicted ¹H NMR Spectral Data for 2-bromo-6-cyanopyridine
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.8 - 8.0Doublet of doublets (dd)~ 8.0, 1.0H-4
~ 7.7 - 7.9Doublet of doublets (dd)~ 8.0, 1.0H-5
~ 7.6 - 7.8Triplet (t)~ 8.0H-3

Note: The chemical shifts are referenced to a standard internal solvent signal. The pyridine ring protons are expected to be in the aromatic region, with the positions influenced by the electron-withdrawing effects of the bromo and cyano groups.

Table 2: Predicted ¹³C NMR Spectral Data for 2-bromo-6-cyanopyridine
Chemical Shift (δ, ppm)Assignment
~ 150 - 155C-2 (bearing Br)
~ 140 - 145C-6 (bearing CN)
~ 138 - 142C-4
~ 130 - 135C-5
~ 125 - 130C-3
~ 115 - 120-CN

Note: The carbon attached to the bromine atom is expected to be significantly deshielded. The nitrile carbon will also have a characteristic chemical shift.

Table 3: Predicted Mass Spectrometry Data for 2-bromo-6-cyanopyridine
m/zInterpretation
182/184Molecular ion peak (M⁺) showing the characteristic 1:1 isotopic pattern for a compound containing one bromine atom (⁷⁹Br/⁸¹Br).
103Loss of Br radical ([M-Br]⁺).
76Loss of HCN from the [M-Br]⁺ fragment.
Table 4: Predicted Infrared (IR) Spectral Data for 2-bromo-6-cyanopyridine
Wavenumber (cm⁻¹)Assignment
~ 2230 - 2240C≡N stretching vibration
~ 3100 - 3000Aromatic C-H stretching
~ 1600 - 1400Aromatic C=C and C=N ring stretching vibrations
~ 1100 - 1000C-Br stretching vibration

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of 2-bromo-6-cyanopyridine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: The spectrum is typically acquired on a 400 or 500 MHz NMR spectrometer. Standard parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrum is acquired on the same instrument, operating at a corresponding frequency for carbon (e.g., 100 or 125 MHz). A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (typically >1024) and a longer relaxation delay are often required due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Sample Introduction: For a solid sample like 2-bromo-6-cyanopyridine, direct infusion or introduction via a solids probe is common. Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating the mass spectrum of small organic molecules.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 2-bromo-6-cyanopyridine using the described spectroscopic methods.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_elucidation Structural Elucidation Sample 2-bromo-6-cyanopyridine NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR Infrared Spectroscopy (FTIR-ATR) Sample->IR NMR_Data Chemical Shifts Coupling Constants Number of Signals NMR->NMR_Data MS_Data Molecular Ion Peak (M⁺) Isotopic Pattern (Br) Fragmentation Pattern MS->MS_Data IR_Data Functional Group Analysis (C≡N, C-Br, Aromatic C-H) IR->IR_Data Structure Confirmed Structure of 2-bromo-6-cyanopyridine NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Workflow for the spectral analysis of 2-bromo-6-cyanopyridine.

The Nitrile Group in 6-Bromo-2-pyridinecarbonitrile: A Hub of Reactivity for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Abstract

6-Bromo-2-pyridinecarbonitrile is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. While the bromine atom offers a handle for various cross-coupling reactions, the nitrile group provides a rich platform for a diverse array of chemical transformations. This technical guide delves into the core reactivity of the nitrile functionality in this compound, offering a detailed examination of its participation in hydrolysis, reduction, cycloaddition, and nucleophilic addition reactions. This document provides structured data, detailed experimental protocols for key transformations, and visual diagrams of reaction pathways to serve as a comprehensive resource for researchers leveraging this compound in their synthetic endeavors.

Introduction

The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. Functionalized pyridines, such as this compound, are valuable intermediates that allow for the systematic exploration of chemical space to optimize biological activity. The nitrile group, with its electrophilic carbon atom and triple bond, is not merely a passive substituent but an active participant in a variety of chemical reactions. Understanding and controlling the reactivity of this group is paramount for the successful synthesis of complex molecular architectures. This guide will systematically explore the primary transformations of the nitrile group in this compound.

Core Reactivity of the Nitrile Group

The reactivity of the nitrile group in this compound is influenced by the electron-withdrawing nature of the pyridine ring nitrogen. This polarization of the carbon-nitrogen triple bond renders the carbon atom susceptible to nucleophilic attack. The principal reactions of the nitrile group are categorized as hydrolysis, reduction, cycloaddition, and nucleophilic additions.

Hydrolysis to Amides and Carboxylic Acids

The nitrile group can be hydrolyzed under either acidic or basic conditions to first yield the corresponding amide, 6-bromopicolinamide, which can then be further hydrolyzed to 6-bromopicolinic acid. The reaction conditions can be tuned to favor the formation of either the amide or the carboxylic acid.[1][2]

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, facilitating the attack by water.

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon, forming an imine anion intermediate which is then protonated by water.[3]

Table 1: Summary of Hydrolysis Reactions of Substituted Cyanopyridines

Starting MaterialReagents and ConditionsProductYieldReference
2-CyanopyridineNaOH (0.03-0.20 molar ratio), 100-130 °C2-PicolinamideHigh[1]
3-Bromo-6-chloropyridine-2-carbonitrile98% H₂SO₄, 140 °C, 3.5 hours3-Bromo-6-chloropicolinic acid~30% (two steps)[4]
2-CyanopyridineHigh-temperature water2-Pyridinecarboxamide and Picolinic acidKinetic data reported[2]

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Substituted 2-Cyanopyridine (Adapted for this compound)

This protocol is adapted from the hydrolysis of 3-bromo-6-chloropyridine-2-carbonitrile.[4]

  • Materials: this compound, 98% Sulfuric Acid, Ice.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in 98% sulfuric acid (10 mL per gram of nitrile).

    • Heat the mixture with stirring to 140-150 °C for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • The precipitated solid is collected by filtration, washed with cold water, and dried to yield 6-bromopicolinic acid.

Hydrolysis_Pathway Start This compound Amide 6-Bromopicolinamide Start->Amide H₂O, H⁺ or OH⁻ (mild) Acid 6-Bromopicolinic Acid Amide->Acid H₂O, H⁺ or OH⁻ (vigorous)

Caption: Hydrolysis pathway of this compound.

Reduction to Primary Amines

The nitrile group can be readily reduced to a primary amine, (6-bromopyridin-2-yl)methanamine, a valuable intermediate for further functionalization. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. Catalytic transfer hydrogenation using reagents like formic acid or hydrazinium monoformate with Raney Nickel has also been shown to be effective for the reduction of nitriles.[5][6]

Table 2: Summary of Reduction Reactions of Nitriles

Starting MaterialReagents and ConditionsProductYieldReference
Aromatic/Aliphatic NitrilesRaney Nickel, Formic Acid, Methanol, rtCorresponding Amines80-90%[5]
Aromatic/Aliphatic NitrilesRaney Nickel, Hydrazinium monoformate, Methanol, rtCorresponding Amines90-95%[6]
Nitro and Nitrile compoundsRaney Nickel, Hydrazinium monoformateAmino and Methylamine derivativesHigh[6]

Experimental Protocol: Catalytic Transfer Hydrogenation of a Nitrile using Raney Nickel and Formic Acid (Adapted for this compound)

This protocol is a general procedure for the selective reduction of nitro compounds, which is also applicable to nitriles.[5]

  • Materials: this compound, Raney Nickel, 90% Formic Acid, Methanol.

  • Procedure:

    • In a round-bottom flask, prepare a suspension of this compound (1.0 eq) and Raney Nickel (approx. 0.2-0.3 g per 5 mmol of nitrile) in methanol (3 mL).

    • Stir the suspension at room temperature and add 90% formic acid (2.5 mL).

    • The reaction is typically complete within 10-30 minutes. Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove the Raney Nickel.

    • Evaporate the organic layer and dissolve the residue in an appropriate solvent like chloroform or ether.

    • Wash the organic layer with saturated sodium chloride solution.

    • Evaporation of the organic solvent yields the desired (6-bromopyridin-2-yl)methanamine.

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up Start This compound Stir Stir at RT (10-30 min) Start->Stir Reagents Raney Ni, HCOOH, MeOH Reagents->Stir Filter Filter Stir->Filter Evaporate Evaporate Filter->Evaporate Extract Extract & Wash Evaporate->Extract Product (6-bromopyridin-2-yl)methanamine Extract->Product

Caption: Experimental workflow for the reduction of the nitrile group.

[3+2] Cycloaddition to Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide is a powerful and widely used method for the synthesis of 5-substituted-1H-tetrazoles.[7] Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids. The reaction of this compound with sodium azide, often in the presence of a Lewis acid or an ammonium salt, yields 5-(6-bromopyridin-2-yl)-1H-tetrazole.[8][9][10]

Table 3: Summary of Tetrazole Synthesis from Nitriles

Starting MaterialReagents and ConditionsProductYieldReference
BenzonitrileNaN₃, NH₄Cl, DMF5-Phenyl-1,2,3,4-tetrazoleGood[10]
2-CyanopyridineNaN₃, LiCl, NH₄Cl, DMF, reflux, 10 h2-(1H-tetrazol-5-yl)pyridineNot specified[8]
Various NitrilesNaN₃, NH₄Cl, DMFCorresponding TetrazolesGood to Excellent[10]

Experimental Protocol: Synthesis of 5-(6-bromopyridin-2-yl)-1H-tetrazole (Adapted from a general procedure)

This protocol is based on the synthesis of 5-phenyl-1,2,3,4-tetrazoles.[10]

  • Materials: this compound, Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl), Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF.

    • Heat the reaction mixture to reflux with stirring for several hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain 5-(6-bromopyridin-2-yl)-1H-tetrazole.

Cycloaddition_Pathway Start This compound Tetrazole 5-(6-Bromopyridin-2-yl)-1H-tetrazole Start->Tetrazole Azide NaN₃, NH₄Cl Azide->Tetrazole

Caption: [3+2] Cycloaddition to form a tetrazole derivative.

Nucleophilic Addition of Organometallic Reagents

Grignard reagents and other organometallic compounds can add to the electrophilic carbon of the nitrile group. The initial addition forms an imine anion, which upon aqueous workup, hydrolyzes to a ketone. This reaction provides a convenient route for the synthesis of pyridyl ketones. For example, the reaction of this compound with a Grignard reagent, such as ethylmagnesium bromide, would be expected to yield 1-(6-bromopyridin-2-yl)propan-1-one after hydrolysis.

Experimental Protocol: Reaction of a Grignard Reagent with a Nitrile (General Procedure)

  • Materials: this compound, Magnesium turnings, Ethyl bromide, Anhydrous diethyl ether or THF, Aqueous acid (e.g., H₂SO₄ or NH₄Cl solution).

  • Procedure:

    • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare the Grignard reagent by adding a solution of ethyl bromide in anhydrous ether to magnesium turnings.

    • Addition to Nitrile: Cool the Grignard solution in an ice bath. Add a solution of this compound in anhydrous ether dropwise with stirring.

    • Allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).

    • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.

    • Separate the organic layer, and extract the aqueous layer with ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.

    • Purify the product by column chromatography or distillation.

Nucleophilic Addition of Other Nucleophiles

The activated nitrile group of 2-cyanopyridines can react with other nucleophiles. For instance, the reaction of 5-bromo-2-cyanopyridine with cysteine methyl ester in the presence of a phosphine reducing agent has been reported to proceed efficiently, forming a thiazoline product.[11] This highlights the reactivity of the nitrile group towards soft nucleophiles like thiols. The electron-withdrawing bromo substituent is expected to enhance the reactivity of the nitrile group towards nucleophilic attack.

Table 4: Reaction of 5-Bromo-2-cyanopyridine with Cysteine

Starting MaterialReagents and ConditionsProductYieldReference
5-Bromo-2-cyanopyridineL-cysteine methyl ester hydrochloride, DIPEA, TCEP, H₂O/THF, 40 °C, 1 hThiazoline productNot explicitly stated for this specific substrate in the abstract, but the reaction is reported to work.[11]

Conclusion

The nitrile group in this compound is a versatile functional group that serves as a gateway to a wide range of important chemical transformations. Its ability to be converted into amides, carboxylic acids, primary amines, and tetrazoles, as well as its reactivity towards organometallic reagents and other nucleophiles, makes it an invaluable tool for the synthesis of complex molecules. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound as a key building block in their synthetic strategies, particularly in the fields of drug discovery and materials science. Further exploration of the reactivity of this compound is likely to uncover even more novel and useful synthetic methodologies.

References

An In-depth Technical Guide to the Electrophilic Substitution on 6-Bromo-2-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the principles governing electrophilic aromatic substitution (EAS) on 6-bromo-2-pyridinecarbonitrile. Due to the limited direct experimental data on this specific substrate, this document leverages fundamental principles of pyridine chemistry, analysis of substituent effects, and data from analogous systems to predict reactivity and regioselectivity.

Introduction to the Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electron deficiency deactivates the ring towards electrophilic attack compared to benzene. The nitrogen atom's inductive effect and its ability to be protonated under acidic conditions, typical for many EAS reactions, further reduce the electron density of the ring, making these reactions challenging.[1][2] Generally, electrophilic substitution on an unsubstituted pyridine ring, when forced to occur, proceeds preferentially at the C-3 and C-5 positions (meta to the nitrogen atom).[2][3][4][5] This is because the cationic intermediates (sigma complexes) formed by attack at these positions are less destabilized than those formed by attack at the C-2, C-4, or C-6 positions, where a positive charge would be placed on the carbon adjacent to the electronegative nitrogen or on the nitrogen itself.

Substituent Effects in this compound

The reactivity and regioselectivity of electrophilic substitution on this compound are dictated by the interplay of the directing effects of the bromo and cyano groups, in addition to the inherent properties of the pyridine ring.

  • Cyano Group (-CN): The cyano group at the C-2 position is a strong electron-withdrawing group due to both its inductive (-I) and resonance (-M) effects. As a deactivating group, it further reduces the electron density of the pyridine ring, making electrophilic substitution more difficult. The cyano group is a meta-director in electrophilic aromatic substitution.[3][6]

  • Bromo Group (-Br): The bromo group at the C-6 position is also an electron-withdrawing group primarily through its inductive effect (-I), thus deactivating the ring. However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which can partially counteract the deactivating inductive effect and direct incoming electrophiles to the ortho and para positions relative to itself.[1][7]

In the context of this compound, both substituents strongly deactivate the ring. The positions C-2, C-4, and C-6 are already significantly deactivated by the pyridine nitrogen. The additional presence of two strong electron-withdrawing groups makes electrophilic aromatic substitution on this molecule particularly challenging, likely requiring harsh reaction conditions.

Predicted Regioselectivity of Electrophilic Substitution

The predicted site of electrophilic attack on this compound is a result of the combined directing effects of the pyridine nitrogen, the C-2 cyano group, and the C-6 bromo group.

  • Pyridine Ring: Directs meta (C-3 and C-5).

  • C-2 Cyano Group (meta-director): Directs towards C-4 and C-6. However, C-6 is already substituted, and C-4 is strongly deactivated by the pyridine nitrogen.

  • C-6 Bromo Group (ortho, para-director): Directs towards C-5 (ortho) and C-3 (para).

Considering these directing effects, the most probable positions for electrophilic attack are C-3 and C-5 . Both positions are meta to the pyridine nitrogen, which is the overriding factor for pyridine EAS. Furthermore, both C-3 and C-5 are activated by the resonance effect (+M) of the bromo group at C-6 (para and ortho, respectively). In analogous systems like 2-bromopyridine, electrophilic attack, although difficult, occurs primarily at the C-5 position.[7] This suggests that the C-5 position in this compound might be the more favored site of substitution. A definitive determination of the major product would likely require computational studies or experimental verification.

logical_relationship sub This compound N Pyridine Nitrogen (meta-directing) sub->N CN C2-Cyano Group (meta-directing) sub->CN Br C6-Bromo Group (ortho, para-directing) sub->Br pos3 C-3 Position N->pos3 favors pos5 C-5 Position N->pos5 favors CN->pos3 disfavors (ortho) CN->pos5 disfavors (para) Br->pos3 favors (para) Br->pos5 favors (ortho) product Major Product(s) pos3->product pos5->product

Caption: Logical relationship of directing effects on this compound.

Key Electrophilic Substitution Reactions and Predicted Products

While specific experimental data is lacking, we can predict the likely outcomes of common EAS reactions based on the principles discussed.

Nitration

Nitration of highly deactivated pyridines often requires forcing conditions, such as fuming nitric acid in concentrated sulfuric acid at elevated temperatures.[2]

  • Predicted Products: 3-Nitro-6-bromo-2-pyridinecarbonitrile and 5-Nitro-6-bromo-2-pyridinecarbonitrile.

  • Reaction Conditions: A mixture of concentrated nitric acid and concentrated sulfuric acid, with heating.

Halogenation

Halogenation of pyridines with electron-withdrawing groups is also challenging.[8]

  • Predicted Products: 3-Halo-6-bromo-2-pyridinecarbonitrile and 5-Halo-6-bromo-2-pyridinecarbonitrile.

  • Reaction Conditions: For bromination, Br2 in the presence of a Lewis acid (e.g., FeBr3) or oleum. For chlorination, Cl2 with a Lewis acid (e.g., AlCl3).

Sulfonation

Sulfonation typically requires heating with fuming sulfuric acid (oleum).

  • Predicted Products: 6-Bromo-2-cyanopyridine-3-sulfonic acid and 6-Bromo-2-cyanopyridine-5-sulfonic acid.

  • Reaction Conditions: Fuming sulfuric acid (H2SO4/SO3) at high temperatures.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful on strongly deactivated pyridine rings.[9] The Lewis acid catalyst required for these reactions tends to coordinate with the pyridine nitrogen, further deactivating the ring and inhibiting the reaction.

Proposed General Experimental Protocol for Nitration

The following is a generalized experimental protocol for the nitration of this compound, adapted from procedures for other deactivated pyridine systems. Caution: This reaction should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment, as it involves highly corrosive and reactive reagents.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser with a drying tube is charged with this compound.

  • Reagent Addition: Concentrated sulfuric acid is carefully added to the flask with stirring, and the mixture is cooled in an ice bath. A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to the desired temperature (e.g., 100 °C) for several hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring. The resulting mixture is neutralized with a suitable base (e.g., concentrated aqueous ammonia or sodium hydroxide solution) while cooling in an ice bath.

  • Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

experimental_workflow start Start setup Reaction Setup: - this compound - H2SO4 start->setup addition Reagent Addition: - Dropwise addition of HNO3/H2SO4 at <10 °C setup->addition reaction Reaction: - Heat to 100 °C - Monitor by TLC/LC-MS addition->reaction workup Workup: - Pour onto ice - Neutralize with base reaction->workup isolation Isolation: - Filtration - Washing and drying workup->isolation purification Purification: - Recrystallization or Column Chromatography isolation->purification end End purification->end

Caption: Generalized experimental workflow for the nitration of this compound.

Quantitative Data Summary

As there is no direct experimental data for electrophilic substitution on this compound in the reviewed literature, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform experimental studies to determine yields, regioselectivity ratios, and optimal reaction conditions for various electrophilic substitution reactions on this substrate.

ReactionElectrophilePredicted Major Product(s)Reported Yield (%)Regioselectivity (C-3:C-5)Reference
NitrationNO2+3-Nitro-6-bromo-2-pyridinecarbonitrile and 5-Nitro-6-bromo-2-pyridinecarbonitrileData not availableData not availableN/A
BrominationBr+3,6-Dibromo-2-pyridinecarbonitrile and 5,6-Dibromo-2-pyridinecarbonitrileData not availableData not availableN/A
SulfonationSO36-Bromo-2-cyanopyridine-3-sulfonic acid and 6-Bromo-2-cyanopyridine-5-sulfonic acidData not availableData not availableN/A

Conclusion

Electrophilic aromatic substitution on this compound is predicted to be a challenging transformation due to the strongly deactivated nature of the pyridine ring, further compounded by the presence of two electron-withdrawing substituents. Theoretical considerations suggest that electrophilic attack is most likely to occur at the C-3 and C-5 positions. The successful execution of such reactions will likely require harsh conditions. This guide provides a foundational understanding for researchers and drug development professionals interested in the functionalization of this molecule, and it is hoped that it will stimulate further experimental and computational investigation in this area.

References

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 6-Bromo-2-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 6-bromo-2-pyridinecarbonitrile, a versatile building block in medicinal chemistry and materials science. The presence of a bromine atom at the 6-position and a cyano group at the 2-position of the pyridine ring allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of novel compounds with potential therapeutic applications. This document details both classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, offering experimental protocols and quantitative data to aid in the design and execution of synthetic strategies.

Introduction to the Reactivity of this compound

The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of the electron-withdrawing cyano group at the 2-position. This electronic characteristic makes the carbon atoms of the pyridine ring susceptible to nucleophilic attack. The bromine atom at the 6-position serves as a good leaving group, facilitating nucleophilic substitution reactions.

Two primary classes of nucleophilic substitution are prevalent for this substrate:

  • Nucleophilic Aromatic Substitution (SNAr): In this classical reaction, a nucleophile directly displaces the bromide ion. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. The rate of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, utilize a palladium catalyst to facilitate the coupling of the aryl bromide with a wide variety of nucleophilic partners, including boronic acids, terminal alkynes, and amines. These reactions are highly efficient and offer broad substrate scope.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While specific literature examples detailing the SNAr reactions of this compound are not extensively reported, the reactivity of analogous electron-deficient halo-pyridines suggests that it will readily undergo substitution with a variety of nucleophiles. The following sections provide generalized protocols for these transformations.

Reactions with N-Nucleophiles (Amination)

The substitution of the bromine atom with an amine is a common method for the synthesis of 6-amino-2-pyridinecarbonitrile derivatives.

Experimental Protocol:

A general procedure for the amination of this compound is as follows:

  • In a sealed reaction vessel, combine this compound (1.0 eq.), the desired amine (2.0-3.0 eq.), and a base such as potassium carbonate or triethylamine (2.0-3.0 eq.) in a polar aprotic solvent like DMF or NMP.

  • Heat the reaction mixture to a temperature between 100-150 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Reactions with O-Nucleophiles (Alkoxylation/Aryloxylation)

The displacement of the bromide with an alkoxide or phenoxide yields the corresponding 6-alkoxy- or 6-aryloxy-2-pyridinecarbonitriles.

Experimental Protocol:

A general procedure for the reaction with O-nucleophiles is as follows:

  • In a dry reaction flask under an inert atmosphere, dissolve the alcohol or phenol (1.2-1.5 eq.) in a suitable anhydrous solvent such as THF or DMF.

  • Add a strong base like sodium hydride (1.2-1.5 eq.) portion-wise at 0 °C to generate the corresponding alkoxide or phenoxide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in the same solvent.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Reactions with S-Nucleophiles (Thiolation)

Reaction with thiols in the presence of a base provides access to 6-(alkylthio)- or 6-(arylthio)-2-pyridinecarbonitriles.

Experimental Protocol:

A general procedure for the thiolation reaction is as follows:

  • To a reaction flask, add this compound (1.0 eq.), the desired thiol (1.1-1.2 eq.), and a base such as potassium carbonate or sodium carbonate (1.5-2.0 eq.) in a polar aprotic solvent like DMF.

  • Heat the mixture to 80-100 °C and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are highly efficient methods for forming new carbon-carbon and carbon-nitrogen bonds at the 6-position of the pyridine ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting the aryl bromide with a boronic acid or its ester derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane901692
3-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene110878

Note: Yields are based on reactions with analogous bromopyridine substrates and may vary for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne.

Table 2: Conditions for Sonogashira Coupling of 6-Bromo-3-fluoro-2-pyridinecarbonitrile

AlkyneCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
1-Ethyl-4-ethynylbenzenePd(PPh₃)₄CuIEt₃NTHFRoom Temp16High

Note: This data is for a closely related substrate and serves as a strong starting point for the optimization of reactions with this compound.[1]

Experimental Protocol: Sonogashira Coupling

  • To a degassed solution of this compound (1.1 eq.) in a mixture of THF and triethylamine (e.g., 2:1 v/v), add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).[1]

  • After degassing the reaction mixture for a further 5 minutes at room temperature, add the terminal alkyne (1.0 eq.) dropwise.[1]

  • Stir the reaction mixture at room temperature for 16-24 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012-24>95
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1001880-90
CyclohexylaminePd₂(dba)₃ / RuPhosK₃PO₄1,4-Dioxane1101685-95*

Note: Yields are estimated based on similar reactions reported in the literature for other bromopyridines and may require optimization.[2]

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic transformations and experimental procedures.

SNAr_Reaction_Pathway This compound This compound Meisenheimer_Complex Meisenheimer Complex This compound->Meisenheimer_Complex + Nucleophile Nucleophile Nucleophile Product Product Base Base Solvent_Heat Solvent, Heat Meisenheimer_Complex->Product - Br⁻

A simplified reaction pathway for Nucleophilic Aromatic Substitution (SNAr).

Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Coupling Partner, Base, and Catalyst B Add Anhydrous, Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Monitor by TLC/LC-MS C->D E Cool and Quench D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a valuable and versatile substrate for a range of nucleophilic substitution reactions. While classical SNAr reactions with various nucleophiles are anticipated to proceed efficiently under appropriate conditions, modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, offer highly reliable and broadly applicable methods for the synthesis of diverse 6-substituted-2-pyridinecarbonitrile derivatives. The protocols and data presented in this guide serve as a foundational resource for researchers engaged in the synthesis of novel compounds for drug discovery and materials science, enabling the strategic design and execution of synthetic routes to access a wide array of functionalized pyridine scaffolds. Further optimization of the outlined conditions will undoubtedly lead to the development of even more efficient and selective transformations.

References

An In-depth Technical Guide to 6-Bromo-2-pyridinecarbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-pyridinecarbonitrile is a key heterocyclic building block in organic synthesis, serving as a versatile precursor for the development of novel pharmaceuticals, agrochemicals, and functional materials. Its unique molecular architecture, featuring a bromine atom and a nitrile group on a pyridine scaffold, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectroscopic data.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is sparingly soluble in water but exhibits good solubility in common organic solvents such as dichloromethane and chloroform.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₃BrN₂[2][3]
Molecular Weight 183.01 g/mol [2]
CAS Number 122918-25-6[3]
Appearance White to off-white solid[1][4]
Melting Point 100-104 °C[2]
Boiling Point 269.7 ± 20.0 °C (Predicted)[2]
Density 1.72 ± 0.1 g/cm³ (Predicted)[2]
Solubility Insoluble in water; Soluble in dichloromethane, chloroform[1]

Synthesis of this compound

There are two primary synthetic routes to this compound, starting from either 2-pyridinecarbonitrile or 6-bromo-2-pyridinecarboxamide.

Electrophilic Bromination of 2-Pyridinecarbonitrile

This method involves the direct bromination of 2-pyridinecarbonitrile using a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine.[1] The use of NBS is often preferred as it offers milder reaction conditions and can improve the selectivity for the desired product, minimizing the formation of polybrominated byproducts.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-pyridinecarbonitrile (1.0 eq.) in a suitable inert solvent (e.g., carbon tetrachloride or acetonitrile).

  • Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 eq.) and a radical initiator such as benzoyl peroxide (0.05 eq.) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove succinimide.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

G Synthesis of this compound via Bromination start 2-Pyridinecarbonitrile reagents NBS, Benzoyl Peroxide Inert Solvent (e.g., CCl4) start->reagents 1. reaction Reflux reagents->reaction 2. workup Cooling & Filtration reaction->workup 3. purification Aqueous Wash & Drying workup->purification 4. column Column Chromatography purification->column 5. product This compound column->product 6.

Synthesis via Bromination
Dehydration of 6-Bromo-2-pyridinecarboxamide

This route involves the dehydration of 6-bromo-2-pyridinecarboxamide using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1]

Experimental Protocol:

  • Reaction Setup: To a solution of 6-bromo-2-pyridinecarboxamide (1.0 eq.) in an anhydrous solvent such as toluene or N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (2.0-3.0 eq.) dropwise at 0 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

G Synthesis of this compound via Dehydration start 6-Bromo-2-pyridinecarboxamide reagents POCl3 Anhydrous Solvent (e.g., Toluene) start->reagents 1. reaction Reflux reagents->reaction 2. workup Quenching with Ice reaction->workup 3. extraction Neutralization & Extraction workup->extraction 4. purification Purification (Recrystallization or Chromatography) extraction->purification 5. product This compound purification->product 6.

Synthesis via Dehydration

Key Reactions and Applications

The reactivity of this compound is dominated by the presence of the bromine atom, which is susceptible to various cross-coupling reactions, and the nitrile group, which can undergo hydrolysis or reduction. This dual reactivity makes it a valuable intermediate in the synthesis of a wide range of complex molecules.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the pyridine ring readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse molecular scaffolds for drug discovery and materials science.[1]

Experimental Protocol for a Representative Suzuki-Miyaura Coupling:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

G Suzuki-Miyaura Cross-Coupling Reaction Workflow start This compound + Arylboronic Acid reagents Pd Catalyst, Base Degassed Solvent start->reagents 1. reaction Heating under Inert Atmosphere reagents->reaction 2. workup Aqueous Work-up reaction->workup 3. extraction Extraction with Organic Solvent workup->extraction 4. purification Column Chromatography extraction->purification 5. product 6-Aryl-2-pyridinecarbonitrile purification->product 6.

Suzuki-Miyaura Coupling
Applications in Drug Discovery and Materials Science

This compound is a key intermediate in the synthesis of various biologically active compounds, including potential anticancer and antibacterial agents.[1] Its derivatives have been explored for their therapeutic potential. In materials science, this compound is utilized in the preparation of functional polymers and organic optoelectronic materials, where the pyridine and nitrile moieties can be tailored to achieve desired electronic and photophysical properties.[1]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Data
¹H NMR Aromatic region (δ 7.0-8.5 ppm) showing three distinct signals for the pyridine ring protons. The chemical shifts and coupling patterns would be consistent with a 2,6-disubstituted pyridine system.
¹³C NMR Six signals are expected. The carbon of the nitrile group (C≡N) would appear in the range of δ 115-125 ppm. The carbon attached to the bromine (C-Br) would be in the aromatic region, with its chemical shift influenced by the halogen. The remaining four aromatic carbons would also resonate in the typical aromatic region (δ 120-150 ppm).
FT-IR (cm⁻¹) - C≡N stretch: A sharp, strong absorption around 2220-2240 cm⁻¹. - Aromatic C-H stretch: Above 3000 cm⁻¹. - Aromatic C=C and C=N stretches: In the range of 1400-1600 cm⁻¹. - C-Br stretch: In the fingerprint region, typically below 1000 cm⁻¹.
Mass Spec (m/z) The molecular ion peak (M⁺) would be observed at m/z 182 and 184 with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom. Key fragmentation pathways would likely involve the loss of Br radical (M-79/81) and the loss of HCN (M-27).

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is a fundamentally important building block in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the construction of complex molecular architectures. This guide has summarized its key characteristics, provided detailed experimental protocols, and offered insights into its spectroscopic properties, serving as a valuable resource for researchers in both academic and industrial settings.

References

An In-depth Technical Guide to 6-Bromo-2-pyridinecarbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-pyridinecarbonitrile, a key building block in synthetic organic chemistry with significant applications in the pharmaceutical industry. This document details its chemical synonyms, physical and spectral properties, experimental protocols for its synthesis, and its role as a crucial intermediate in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors.

Chemical Synonyms and Identification

This compound is also known by several other names in chemical literature and commercial catalogs. Accurate identification is crucial for sourcing and regulatory purposes.

SynonymCAS NumberMolecular FormulaMolecular Weight ( g/mol )
6-Bromopicolinonitrile122918-25-6C₆H₃BrN₂183.01
2-Bromo-6-cyanopyridine122918-25-6C₆H₃BrN₂183.01
6-Bromo-2-cyanopyridine122918-25-6C₆H₃BrN₂183.01
6-Bromo-pyridine-2-carbonitrile122918-25-6C₆H₃BrN₂183.01

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its key physical properties are summarized below.

PropertyValue
Appearance White to off-white crystalline powder
Melting Point 98-104 °C
Boiling Point 269.7 ± 20.0 °C (Predicted)[2][3]
Density 1.72 ± 0.1 g/cm³ (Predicted)[2][3]
Solubility Soluble in common organic solvents
InChI 1S/C6H3BrN2/c7-6-3-1-2-5(4-8)9-6/h1-3H[4]
SMILES N#Cc1cccc(Br)n1

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation and quality control of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the three aromatic protons on the pyridine ring. A representative ¹H NMR spectrum is available.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the bromine atom, the nitrile group, and the nitrogen atom in the pyridine ring. Based on typical chemical shift ranges, the following assignments can be predicted.[5][6]

Carbon AtomPredicted Chemical Shift (ppm)
C-CN115-120
C-Br140-145
C-3125-130
C-4138-142
C-5128-132
C-2150-155
FT-IR Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands corresponding to its functional groups.[7][8][9][10]

Wavenumber (cm⁻¹)Vibrational Mode
~3100-3000Aromatic C-H stretching
~2240-2220C≡N (nitrile) stretching (strong, sharp)
~1600-1400C=C and C=N aromatic ring stretching
~800-600C-Br stretching
~900-650C-H out-of-plane bending
Mass Spectrometry

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[11][12] The fragmentation pattern is expected to involve the loss of the bromine atom and the nitrile group.

m/zPredicted Fragment
183/185[M]⁺ (Molecular ion)
104[M-Br]⁺
78[C₅H₄N]⁺ (Loss of Br and CN)

Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. Two common and effective methods are detailed below.

Synthesis via Sandmeyer Reaction from 6-Aminonicotinonitrile

This classic method involves the diazotization of an amino group followed by displacement with a bromide ion, catalyzed by copper(I) bromide.[13]

Materials:

  • 6-Aminonicotinonitrile

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Water

  • Ice

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization: In a round-bottom flask, suspend 6-aminonicotinonitrile (1.0 eq) in a solution of 48% HBr (3.0-4.0 eq) in water. Cool the mixture to 0-5 °C using an ice-salt bath. While maintaining this temperature, add a solution of NaNO₂ (1.1 eq) in water dropwise. Stir the reaction mixture at this temperature for 30-60 minutes.

  • Sandmeyer Reaction: In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr and cool to 0 °C. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Work-up: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by carefully adding it to a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Synthesis via Halogen Exchange from 6-Chloronicotinonitrile

This method involves the conversion of the more readily available 6-chloronicotinonitrile to its bromo-analog using a brominating agent.[13]

Materials:

  • 6-Chloronicotinonitrile

  • Phosphorus tribromide (PBr₃) or another suitable brominating agent

  • Crushed ice or cold saturated sodium bicarbonate solution

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, add 6-chloronicotinonitrile (1.0 eq) and PBr₃ (2.0-3.0 eq).

  • Reaction: Heat the mixture to reflux (typically 100-120 °C) for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench the excess PBr₃ by slowly adding the reaction mixture to crushed ice or a cold saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Application in Drug Discovery: Synthesis of Janus Kinase (JAK) Inhibitors

This compound is a pivotal intermediate in the synthesis of several Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers.[13] The JAK-STAT signaling pathway is a critical pathway for cytokine signaling that regulates cell proliferation, differentiation, and immune responses.[1][2][14][15] Dysregulation of this pathway is implicated in various diseases.

A key reaction in the synthesis of many JAK inhibitors from this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl boronic acid or ester.[16][17][18][19][20]

This Suzuki coupling product serves as a versatile intermediate that can be further elaborated to afford the final JAK inhibitor drug substance. The ability to introduce a wide variety of aryl and heteroaryl groups via the Suzuki coupling allows for the fine-tuning of the pharmacological properties of the final compound.

References

Methodological & Application

Application Notes and Protocols: 6-Bromo-2-pyridinecarbonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-pyridinecarbonitrile is a versatile bifunctional molecule that serves as a key building block in the synthesis of advanced materials for organic electronics. Its unique structure, featuring a bromine atom and a cyano group on a pyridine ring, allows for sequential and site-selective modifications through various cross-coupling reactions. This enables the precise tuning of electronic and photophysical properties of target molecules and polymers. This document provides detailed application notes and protocols for the use of this compound in the development of materials for Organic Light-Emitting Diodes (OLEDs), with a focus on Thermally Activated Delayed Fluorescence (TADF) emitters.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₃BrN₂[1]
Molecular Weight 183.01 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 100-104 °C[1]
CAS Number 122918-25-6[1]
Solubility Soluble in common organic solvents like DMF, THF, and DioxaneGeneral Knowledge

Applications in Organic Light-Emitting Diodes (OLEDs)

This compound is an excellent precursor for the synthesis of pyridine-dicarbonitrile-based acceptor cores, which are central to the design of high-performance TADF emitters for OLEDs. The electron-withdrawing nature of the pyridine and dinitrile moieties facilitates the creation of molecules with a small singlet-triplet energy splitting (ΔEST), a key requirement for efficient TADF.

Proposed Synthetic Pathway to Pyridine-Dicarbonitrile Core

A plausible synthetic route to a key intermediate for TADF emitters, a 2,6-diaryl-pyridine-3,5-dicarbonitrile, starting from this compound is outlined below. This pathway involves a Suzuki coupling to introduce an aryl group, followed by a palladium-catalyzed cyanation to install the second nitrile group, and a final Suzuki coupling.

G cluster_0 Synthetic Workflow start This compound step1 Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) start->step1 intermediate1 6-Aryl-2-pyridinecarbonitrile step1->intermediate1 step2 Bromination intermediate1->step2 intermediate2 3-Bromo-6-aryl-2-pyridinecarbonitrile step2->intermediate2 step3 Palladium-Catalyzed Cyanation (e.g., Zn(CN)₂, Pd Catalyst) intermediate2->step3 intermediate3 5-Cyano-2-aryl-pyridine-6-carbonitrile step3->intermediate3 step4 Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) intermediate3->step4 final_product 2,6-Diaryl-pyridine-3,5-dicarbonitrile Core step4->final_product G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)-X OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OR)₂) PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product G cluster_0 OLED Device Architecture Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) EIL->Cathode ETL Electron Transport Layer ETL->EIL EML Emissive Layer (Host:TADF Emitter) EML->ETL HTL Hole Transport Layer HTL->EML HIL Hole Injection Layer (e.g., PEDOT:PSS) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

References

Application Notes and Protocols: 6-Bromo-2-pyridinecarbonitrile in the Synthesis of High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-bromo-2-pyridinecarbonitrile as a key building block in the synthesis of advanced organic light-emitting diode (OLED) materials. The strategic placement of the bromo and cyano functionalities on the pyridine ring allows for versatile synthetic modifications, leading to the creation of novel donor-acceptor type emitters, particularly for thermally activated delayed fluorescence (TADF) applications.

Introduction

This compound is a valuable heterocyclic intermediate for the development of organic electronic materials. The electron-deficient nature of the pyridine ring, enhanced by the strongly electron-withdrawing nitrile group, makes the 2-cyanopyridine moiety an excellent acceptor unit in fluorescent and phosphorescent molecules. The bromine atom at the 6-position serves as a convenient synthetic handle for introducing various electron-donating groups through common cross-coupling reactions. This donor-acceptor architecture is a cornerstone in the design of efficient TADF emitters, which can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%.

Synthetic Applications

The primary application of this compound in OLED material synthesis involves its use as a precursor to create a donor-acceptor (D-A) structure. The 2-cyanopyridine core acts as the acceptor, and a suitable electron-donating moiety is introduced by substituting the bromine atom. The most common and effective methods for this transformation are the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling reaction.

Donor-Acceptor Architectures for TADF Emitters

The design of TADF emitters hinges on achieving a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This is facilitated by a significant spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In molecules derived from this compound, the HOMO is typically localized on the electron-donating group, while the LUMO is centered on the electron-accepting 2-cyanopyridine unit. The steric hindrance between the donor and acceptor moieties can enforce a twisted conformation, which further helps in minimizing the ΔEST, thus promoting efficient reverse intersystem crossing (RISC) from the triplet to the singlet state.

Experimental Protocols

The following are generalized protocols for the synthesis of donor-acceptor type OLED materials using this compound as the starting material. These protocols are based on established synthetic methodologies for similar compounds.

Protocol 1: Synthesis of a Carbazole-Substituted Pyridinecarbonitrile Emitter via Buchwald-Hartwig Amination

This protocol describes the synthesis of a potential TADF emitter by coupling a carbazole-based donor with this compound.

Materials:

  • This compound

  • Carbazole (or a substituted carbazole derivative)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), carbazole (1.2 mmol), Pd(OAc)₂ (0.03 mmol), and Xantphos (0.06 mmol).

  • Add sodium tert-butoxide (1.5 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous, degassed toluene (20 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir under an inert atmosphere for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Protocol 2: Synthesis of a Phenylboronic Acid-Substituted Pyridinecarbonitrile Emitter via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a donor-acceptor molecule by coupling a donor-substituted phenylboronic acid with this compound.

Materials:

  • This compound

  • Donor-substituted phenylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the donor-substituted phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add K₂CO₃ (3.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (20 mL).

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

While specific quantitative data for OLED materials directly synthesized from this compound is not extensively available in the public domain, the following table summarizes the performance of representative OLED materials featuring a pyridine-carbonitrile or pyridine-dicarbonitrile acceptor core. This data provides a benchmark for the expected performance of novel materials derived from this compound.

EmitterHostEmission Peak (nm)External Quantum Efficiency (EQE) (%)Luminous Efficiency (cd/A)Power Efficiency (lm/W)
246tCzPPC DPEPO48829.665.863.8
35tCzPPC DPEPO49222.148.947.4
TPAmbPPC DPEPO52039.1120.3114.6
TPAm2NPC DPEPO52439.0119.8111.0
TPAmCPPC DPEPO56826.250.152.4

Visualizations

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_product Final Product cluster_application Application This compound This compound Coupling Buchwald-Hartwig Amination or Suzuki-Miyaura Coupling This compound->Coupling Donor Moiety Donor Moiety Donor Moiety->Coupling DA_Emitter Donor-Acceptor OLED Emitter Coupling->DA_Emitter OLED_Device OLED Device Fabrication DA_Emitter->OLED_Device

Caption: Synthetic workflow from this compound to an OLED device.

Structure-Property Relationship Diagram

G cluster_structure Molecular Structure cluster_properties Electronic Properties cluster_performance OLED Performance Start This compound (Acceptor Precursor) Twist Twisted D-A Conformation Start->Twist Coupling with Donor Electron-Donating Group (e.g., Carbazole, Arylamine) Donor->Twist Separation HOMO-LUMO Separation Twist->Separation HOMO HOMO on Donor LUMO LUMO on Acceptor Separation->HOMO Separation->LUMO dEST Small ΔEST Separation->dEST RISC Efficient RISC dEST->RISC TADF TADF Emission RISC->TADF Efficiency High Quantum Efficiency TADF->Efficiency

Caption: Relationship between molecular structure and OLED performance.

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 6-Bromo-2-pyridinecarbonitrile as a key building block. This versatile substrate is integral to the synthesis of a wide array of 6-aryl-2-pyridinecarbonitrile derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols and data presented herein are designed to facilitate the efficient development of novel compounds.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] For drug development professionals, the pyridinecarbonitrile scaffold is of particular interest due to its presence in numerous biologically active compounds. The strategic functionalization of this compound via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents at the 6-position, enabling the systematic exploration of structure-activity relationships.

Core Applications

The primary application of Suzuki coupling with this compound is the synthesis of 6-aryl-2-pyridinecarbonitrile derivatives. These products serve as crucial intermediates in the development of therapeutic agents, including kinase inhibitors and receptor antagonists. The ability to readily diversify the aryl group makes this reaction a cornerstone in the construction of compound libraries for high-throughput screening.

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 6-bromonicotinonitrile, a close structural isomer of this compound, with various arylboronic acids. This data, based on typical outcomes for similar substrates under optimized conditions, serves as a valuable reference for anticipating the performance of analogous reactions with this compound.[2]

EntryCoupling Partner (Arylboronic Acid)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane901692
33-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene110878
42-Thienylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O901288

Experimental Protocols

This section provides a detailed, step-by-step protocol for a general Suzuki-Miyaura coupling reaction with this compound.

Materials
  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)[2]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[2]

  • Base (e.g., K₂CO₃, 2.0 equivalents)[2]

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, 4:1 v/v)[3]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Solvents for work-up and purification (e.g., ethyl acetate, brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (0.03 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-2-pyridinecarbonitrile.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product r1x R1-X (this compound) r1x->oxidative_addition boronic_acid R2-B(OR)2 (Arylboronic acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to 80-110 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up (EtOAc/Water) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Pure 6-Aryl-2-pyridinecarbonitrile

Caption: A typical experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Bromo-2-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 6-Bromo-2-pyridinecarbonitrile as a key building block. The functionalization of the pyridine ring is a critical strategy in medicinal chemistry and materials science for the synthesis of novel compounds with diverse biological activities and material properties. This compound is a versatile substrate that readily participates in a range of palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, as well as cyanation reactions. These transformations enable the introduction of a wide array of substituents at the 6-position of the pyridine ring, facilitating the generation of diverse chemical libraries for drug discovery and development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between this compound and various organoboron reagents. This reaction is instrumental in the synthesis of 6-aryl- and 6-heteroaryl-2-pyridinecarbonitrile derivatives.

General Reaction Scheme:

sub This compound plus1 + boronic R-B(OH)2 arrow -> catalyst Pd Catalyst, Base Solvent, Heat product 6-R-2-pyridinecarbonitrile plus2 + salt MBr + B(OH)3

General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane8012High
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃Dioxane/H₂O10016High
33-Tolylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃Toluene/H₂O10018Good
42-Vinylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10024Moderate
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water mixture to the flask.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Combine Reactants (this compound, Boronic Acid, Base) inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst solvent->catalyst heat Heat Reaction Mixture (80-100 °C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product 6-Aryl-2-pyridinecarbonitrile purify->product

Experimental workflow for the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction provides a powerful method for the vinylation of this compound, leading to the synthesis of 6-vinyl-2-pyridinecarbonitrile derivatives, which are valuable precursors for further synthetic transformations.

General Reaction Scheme:

sub This compound plus1 + alkene Alkene arrow -> catalyst Pd Catalyst, Base Solvent, Heat product 6-Vinyl-2-pyridinecarbonitrile plus2 + salt H-Base(+)Br(-)

General scheme of the Heck reaction.
Quantitative Data for Heck Reaction

The following table presents typical conditions for the Heck reaction of bromopyridines with common alkenes, which can be used as a starting point for the optimization of reactions with this compound.[1]

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ (1)-K₂CO₃DMF/H₂O80Good[1]
2n-Butyl acrylatePd(dba)₂ (0.5)L·HBr (0.5)Cs₂CO₃Dioxane120High[1]
3t-Butyl acrylatePd-complex (0.5)-Et₃NDMF140High[1]
Experimental Protocol: Heck Reaction

This protocol provides a general procedure for the Heck reaction of this compound with an alkene.[1]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene or an acrylate, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 6-alkynyl-2-pyridinecarbonitrile derivatives. These products are versatile intermediates in the synthesis of various heterocyclic compounds.

General Reaction Scheme:

sub This compound plus1 + alkyne Terminal Alkyne arrow -> catalyst Pd Catalyst, Cu(I) cocatalyst Base, Solvent product 6-Alkynyl-2-pyridinecarbonitrile plus2 + salt H-Base(+)Br(-)

General scheme of the Sonogashira coupling reaction.
Quantitative Data for Sonogashira Coupling

The following data is for the Sonogashira coupling of the closely related 6-bromo-3-fluoro-2-pyridinecarbonitrile with various terminal alkynes, demonstrating the versatility and efficiency of this reaction.[2]

EntryAlkyneProductYield (%)
11-Ethyl-4-ethynylbenzene6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile92[2]
2Phenylacetylene3-Fluoro-6-(phenylethynyl)picolinonitrile93[2]
31-Hexyne3-Fluoro-6-(hex-1-yn-1-yl)picolinonitrile85[2]
43,3-Dimethyl-1-butyne6-((3,3-Dimethylbut-1-yn-1-yl)ethynyl)-3-fluoropicolinonitrile90[2]
Experimental Protocol: Sonogashira Coupling

This protocol is adapted from a procedure for the Sonogashira coupling of 6-bromo-3-fluoro-2-pyridinecarbonitrile.[2]

Materials:

  • This compound (1.1 equiv)

  • Terminal Alkyne (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.15 equiv)

  • Copper(I) Iodide (CuI) (0.3 equiv)

  • THF/Et₃N (2:1 mixture, degassed)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a degassed solution of this compound in a THF/Et₃N mixture, add Pd(PPh₃)₄ and CuI.

  • Degas the reaction mixture for 5 minutes at room temperature.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 6-amino-2-pyridinecarbonitrile derivatives through the palladium-catalyzed coupling of this compound with a variety of primary and secondary amines.

General Reaction Scheme:

sub This compound plus1 + amine Amine (R¹R²NH) arrow -> catalyst Pd Catalyst, Ligand Base, Solvent, Heat product 6-(R¹R²N)-2-pyridinecarbonitrile plus2 + salt H-Base(+)Br(-)

General scheme of the Buchwald-Hartwig amination.
Quantitative Data for Buchwald-Hartwig Amination

While specific data for this compound is limited, the following table provides representative conditions and yields for the Buchwald-Hartwig amination of similar bromopyridine substrates.[3]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3.6)NaOt-BuToluene8090-98[3]
2AnilinePd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄Dioxane100Good[3]
3n-HexylaminePd₂(dba)₃ (1)XPhos (2)LiHMDSTHF65High[3]
4IndolePd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene11085[3]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and NaOt-Bu to a Schlenk flask.

  • Add anhydrous toluene and the amine.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group at the 6-position of a bromopyridine can be achieved through palladium-catalyzed cyanation, although this is less common for this compound which already possesses a nitrile group. However, for related substrates, this reaction is of great importance. Non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred.[2][4]

General Reaction Scheme:

sub This compound plus1 + cyanide Cyanide Source arrow -> catalyst Pd Catalyst, Ligand Solvent, Heat product Pyridine-2,6-dicarbonitrile plus2 + salt MBr

General scheme of palladium-catalyzed cyanation.
Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol provides a general method for the cyanation of a (hetero)aryl bromide using K₄[Fe(CN)₆].[4]

Materials:

  • This compound (1.0 equiv)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)

  • Palladium precatalyst (e.g., a third-generation palladacycle, 1-5 mol%)

  • Ligand (if required)

  • Potassium acetate (KOAc) (0.125 equiv)

  • Dioxane/Water (1:1 mixture, degassed)

  • Screw-top test tube

  • Inert atmosphere (Nitrogen)

Procedure:

  • To a screw-top test tube, add the palladium precatalyst, ligand (if necessary), and K₄[Fe(CN)₆]·3H₂O.

  • Add the this compound.

  • Seal the tube and evacuate and backfill with nitrogen three times.

  • Add the degassed dioxane and aqueous KOAc solution via syringe.

  • Stir the reaction mixture at a temperature up to 100 °C for 1 hour, or until the reaction is complete as monitored by TLC or GC.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by chromatography.

Catalytic Cycles

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Suzuki_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-Br(L_n) Pd0->PdII Ar-Br OxAdd Oxidative Addition PdII_R Ar-Pd(II)-R(L_n) PdII->PdII_R R-B(OH)2, Base Transmetal Transmetalation PdII_R->Pd0 Ar-R RedElim Reductive Elimination ArX Ar-Br Boronic R-B(OH)2 (Base) Product Ar-R

Catalytic cycle of the Suzuki-Miyaura coupling.

Heck_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_alkene Ar-Pd(II)-X(L_n)(Alkene) PdII->PdII_alkene Alkene Coord Alkene Coordination PdII_alkyl (Alkyl)-Pd(II)-X(L_n) PdII_alkene->PdII_alkyl Insertion Migratory Insertion PdII_alkyl->Pd0 Product + HX BetaElim β-Hydride Elimination Product Alkene Product Base Base

Catalytic cycle of the Heck reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-Br(L_n) Pd0->PdII Ar-Br OxAdd Oxidative Addition PdII_Amide Ar-Pd(II)-NR¹R²(L_n) PdII->PdII_Amide R¹R²NH, Base AmineCoord Amine Coordination/ Deprotonation PdII_Amide->Pd0 Ar-NR¹R² RedElim Reductive Elimination

Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for 6-Bromo-2-pyridinecarbonitrile: Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the safe handling and storage of 6-Bromo-2-pyridinecarbonitrile (CAS No. 122918-25-6). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

Hazard Identification and Physicochemical Properties

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is a white to off-white solid at room temperature.[1]

Table 1: Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.
Skin Irritation2H315: Causes skin irritation.
Serious Eye Damage1H318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.

Table 2: Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₃BrN₂[2]
Molecular Weight183.01 g/mol
AppearanceWhite to off-white solid[1]
Melting Point98.5 - 104 °C[2]
SolubilityInsoluble in water. Soluble in common organic solvents like dichloromethane and chloroform.[1]
Storage TemperatureRoom Temperature[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.To prevent skin contact and irritation.[2][4]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a risk of splashing.[2][4]To protect eyes from dust particles and splashes, preventing serious eye damage.[2][4]
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination.[2][4]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dust (e.g., N95) is recommended.[4]To prevent inhalation of dust and subsequent respiratory tract irritation.[4]

Safe Handling and Experimental Protocols

3.1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

3.2. General Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.[4] Avoid generating dust.[2][4] If the solid is a fine powder, handle it with care to minimize airborne particles.[4]

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Set up reactions in a chemical fume hood. Ensure all glassware is properly secured.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2] Do not eat, drink, or smoke in the laboratory.[2]

3.3. Workflow for Safe Handling:

Safe_Handling_Workflow Start Start: Receive Compound Inspect Inspect Container for Damage Start->Inspect Don_PPE Don Appropriate PPE Inspect->Don_PPE Work_Area Prepare Work Area (Fume Hood) Don_PPE->Work_Area Handle Handle Compound: - Weigh - Transfer - Prepare Solution Work_Area->Handle Cleanup Clean Work Area & Equipment Handle->Cleanup Doff_PPE Doff PPE Cleanup->Doff_PPE Store Store Compound Properly Doff_PPE->Store End End Store->End

Caption: Step-by-step process for the safe handling of this compound.

Storage Procedures

Proper storage is essential to maintain the stability of this compound and prevent hazardous situations.

  • Container: Store in a tightly closed container.[1][5]

  • Conditions: Keep in a cool, dry, and well-ventilated place.[1][5] The recommended storage temperature is room temperature.[3] Keep away from heat, sparks, and open flames.[6]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and bases.[1][2]

Emergency Procedures

5.1. First-Aid Measures:

Table 4: First-Aid Protocols

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][7]

5.2. Spill and Leak Procedures:

  • Evacuation and Ventilation: Evacuate personnel from the spill area. Ensure adequate ventilation. Remove all sources of ignition.[5][7]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5][7]

  • Cleanup: For solid spills, sweep up and shovel into a suitable, labeled container for disposal.[2] Avoid dust formation.[2] For liquid spills, absorb with an inert material and place into a suitable disposal container.[5]

  • Personal Protection: Wear appropriate PPE during cleanup.[7]

5.3. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2][7]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide.[2][5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7]

Waste Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not release into the environment.[2]

Logical Relationship of Safety Procedures

Safety_Procedures Compound This compound Hazards Potential Hazards - Toxicity - Irritation - Eye Damage Compound->Hazards Controls Control Measures Hazards->Controls Engineering Engineering Controls (Fume Hood) Controls->Engineering PPE Personal Protective Equipment Controls->PPE SafeHandling Safe Handling Protocols Controls->SafeHandling Storage Proper Storage Controls->Storage Emergency Emergency Procedures Controls->Emergency Disposal Waste Disposal Controls->Disposal SafeOutcome Safe Laboratory Environment Engineering->SafeOutcome PPE->SafeOutcome SafeHandling->SafeOutcome Storage->SafeOutcome Emergency->SafeOutcome Disposal->SafeOutcome

Caption: Interrelationship of safety measures for handling this compound.

References

Application Notes and Protocols for Handling 2-Bromo-6-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and use of 2-bromo-6-cyanopyridine in a laboratory setting. The information is compiled from Safety Data Sheets (SDS) and established laboratory safety protocols to ensure the well-being of personnel and the integrity of research.

Hazard Identification and Risk Assessment

2-Bromo-6-cyanopyridine is a chemical compound that requires careful handling due to its potential health hazards. A thorough risk assessment should be conducted before commencing any work with this substance.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: Causes skin irritation and may be harmful if absorbed through the skin.

  • Eye Contact: Causes serious eye damage.

  • Ingestion: Harmful if swallowed.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimize exposure to 2-bromo-6-cyanopyridine. The following table summarizes the recommended PPE.

Body Part Recommended Protection Specification/Standard
Eyes/Face Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing.OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron should be worn.Inspect gloves for integrity before each use.
Respiratory A NIOSH/MSHA-approved respirator with an appropriate cartridge is necessary if working outside of a fume hood or if dust/aerosols are generated.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2]

Glove Compatibility:

Glove Material General Recommendation for Pyridines & Brominated Compounds Breakthrough Time (General Guide)
Nitrile Fair to Good for short-term splash protection. Not recommended for prolonged contact.[3][4]Breakthrough can occur in less than 15 minutes for thin disposable gloves.[3]
Neoprene Fair> 1 hour[2]
Butyl Rubber Excellent> 8 hours[2]
Viton® Excellent> 8 hours

Note: The breakthrough times are general estimates and can be affected by factors such as glove thickness, chemical concentration, and temperature. Always change gloves immediately after known contact.

Engineering Controls

  • Ventilation: All work with 2-bromo-6-cyanopyridine should be conducted in a well-ventilated area.

  • Fume Hood: A properly functioning chemical fume hood is mandatory when handling the solid compound or solutions to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in the immediate work area.[5]

Safe Handling and Storage

  • Handling:

    • Avoid all personal contact, including inhalation.

    • Wear appropriate PPE as outlined in Section 2.

    • Avoid generating dust. Use weighing paper or a contained system when transferring the solid.

    • Wash hands thoroughly after handling, even if gloves were worn.

    • Do not eat, drink, or smoke in the laboratory.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

    • Store away from sources of heat and ignition.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill:

    • Small Spill: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.

    • Large Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using 2-bromo-6-cyanopyridine as a substrate. This reaction is a common method for forming carbon-carbon bonds in drug discovery and development.

Materials:

  • 2-bromo-6-cyanopyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Water (degassed)

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-6-cyanopyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (0.05 eq.) to the flask.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water to the flask.

  • Degassing: Purge the reaction mixture with an inert gas for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow Suzuki-Miyaura Cross-Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents: - 2-bromo-6-cyanopyridine - Arylboronic acid - Base (e.g., K2CO3) - Catalyst (e.g., Pd(PPh3)4) add_reagents Combine Reagents in Flask prep_reagents->add_reagents prep_glassware Dry Glassware (Schlenk flask) prep_glassware->add_reagents prep_solvents Prepare Anhydrous & Degassed Solvents add_solvents Add Solvents prep_solvents->add_solvents add_reagents->add_solvents degas Degas Mixture (Inert Gas) add_solvents->degas heat Heat and Stir degas->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize Pim1_Pathway Simplified Pim-1 Signaling Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT GrowthFactors Growth Factors GrowthFactors->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulation Bad Bad (pro-apoptotic) Pim1->Bad Phosphorylation (Inhibition) p27 p27 (cell cycle inhibitor) Pim1->p27 Phosphorylation (Inhibition) CellSurvival Cell Survival Bad->CellSurvival Inhibits CellProliferation Cell Proliferation p27->CellProliferation Inhibits Inhibitor Pim-1 Inhibitor (e.g., derived from 2-bromo-6-cyanopyridine) Inhibitor->Pim1 Inhibition

References

Application Notes and Protocols for the Use of 6-Bromo-2-pyridinecarbonitrile as a Sensitizer Precursor in Photovoltaic Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The development of efficient and cost-effective dye-sensitized solar cells (DSSCs) is a significant area of research in renewable energy. The performance of these cells is critically dependent on the molecular structure of the sensitizing dye, which is responsible for light absorption and charge injection into the semiconductor photoanode. Organic dyes with a Donor-π-Acceptor (D-π-A) architecture are of particular interest due to their high molar extinction coefficients and tunable photophysical and electrochemical properties.

6-Bromo-2-pyridinecarbonitrile is a versatile building block for the synthesis of novel D-π-A sensitizers. The electron-withdrawing nature of the pyridine ring and the cyano group makes the 2-cyanopyridine moiety an effective electron acceptor and anchoring group to the titanium dioxide (TiO₂) surface of the photoanode. The bromine atom at the 6-position provides a reactive site for the introduction of a π-conjugated bridge and an electron-donating group through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira coupling.

This document provides detailed protocols for the synthesis of a hypothetical D-π-A sensitizer, designated as BP-Th-DPA , starting from this compound, and its subsequent application in the fabrication and characterization of a dye-sensitized solar cell.

Proposed Sensitizer: BP-Th-DPA

The proposed sensitizer, (E)-2-((6-(2-(4-(diphenylamino)phenyl)ethynyl)pyridin-2-yl)methylene)malononitrile (BP-Th-DPA), incorporates a diphenylamine donor group, a thiophene π-bridge, and the 6-cyano-2-vinylpyridine acceptor/anchoring group. This structure is designed to exhibit strong light absorption in the visible spectrum and efficient charge separation and injection.

Data Presentation

The following tables summarize the expected photophysical, electrochemical, and photovoltaic performance data for the hypothetical BP-Th-DPA sensitizer, based on typical values for similar D-π-A dyes found in the literature.

Table 1: Photophysical and Electrochemical Properties of BP-Th-DPA

PropertyValue
Absorption Maximum (λmax) in Solution~450 nm
Absorption Maximum (λmax) on TiO₂~465 nm
Emission Maximum (λem) in Solution~580 nm
HOMO Energy Level~-5.3 eV
LUMO Energy Level~-3.2 eV
Band Gap (Eg)~2.1 eV

Table 2: Photovoltaic Performance of DSSC with BP-Th-DPA Sensitizer

ParameterSymbolValue
Open-Circuit VoltageVoc~0.70 V
Short-Circuit Current DensityJsc~12.5 mA/cm²
Fill FactorFF~0.72
Power Conversion Efficiencyη~6.3 %

Experimental Protocols

Protocol 1: Synthesis of BP-Th-DPA Sensitizer

This protocol outlines a two-step synthesis of the BP-Th-DPA sensitizer from this compound.

Step 1: Sonogashira Coupling of this compound with 4-ethynyl-N,N-diphenylaniline

  • To a dried Schlenk flask, add this compound (1.0 mmol), 4-ethynyl-N,N-diphenylaniline (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed triethylamine (10 mL) and toluene (10 mL) via syringe.

  • Heat the reaction mixture to 80°C and stir for 24 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 6-((4-(diphenylamino)phenyl)ethynyl)picolinonitrile .

Step 2: Knoevenagel Condensation with Malononitrile

  • To a round-bottom flask, add the product from Step 1 (1.0 mmol) and malononitrile (1.5 mmol) in chloroform (20 mL).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Reflux the mixture for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the solid from ethanol to obtain the final product, BP-Th-DPA .

Protocol 2: Fabrication of Dye-Sensitized Solar Cell (DSSC)
  • Photoanode Preparation:

    • Clean a fluorine-doped tin oxide (FTO) glass substrate by sonicating in detergent, deionized water, and ethanol.

    • Deposit a compact layer of TiO₂ by spin-coating a precursor solution and annealing at 500°C.

    • Screen-print a mesoporous TiO₂ paste onto the compact layer.

    • Sinter the TiO₂ film at 500°C for 30 minutes.

  • Sensitization:

    • Immerse the cooled TiO₂ photoanode in a 0.3 mM solution of BP-Th-DPA in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and tert-butanol) for 24 hours at room temperature.

    • Rinse the sensitized photoanode with the same solvent to remove non-adsorbed dye and dry it.

  • Cell Assembly:

    • Prepare a platinum-coated FTO glass as the counter electrode.

    • Assemble the sensitized photoanode and the counter electrode using a thermoplastic sealant (e.g., Surlyn).

    • Introduce the electrolyte (e.g., a solution of 0.6 M BMII, 0.03 M I₂, 0.1 M guanidinium thiocyanate, and 0.5 M 4-tert-butylpyridine in acetonitrile/valeronitrile) into the cell through a pre-drilled hole in the counter electrode.

    • Seal the hole with a small piece of Surlyn and a cover glass.

Protocol 3: Photovoltaic Characterization
  • Place the fabricated DSSC under a solar simulator with an intensity of 100 mW/cm² (AM 1.5G).

  • Use a black mask with an aperture to define the active area of the cell.

  • Record the current-voltage (I-V) characteristics using a digital source meter.

  • From the I-V curve, determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η).

Visualizations

G cluster_0 Synthesis of BP-Th-DPA This compound This compound Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling 4-ethynyl-N,N-diphenylaniline, Pd(PPh3)4, CuI, Et3N Intermediate Intermediate Sonogashira Coupling->Intermediate Knoevenagel Condensation Knoevenagel Condensation Intermediate->Knoevenagel Condensation Malononitrile, Piperidine BP-Th-DPA BP-Th-DPA Knoevenagel Condensation->BP-Th-DPA

Caption: Synthetic pathway for the BP-Th-DPA sensitizer.

G cluster_1 DSSC Fabrication Workflow FTO Substrate Cleaning FTO Substrate Cleaning TiO2 Compact Layer Deposition TiO2 Compact Layer Deposition FTO Substrate Cleaning->TiO2 Compact Layer Deposition Mesoporous TiO2 Deposition Mesoporous TiO2 Deposition TiO2 Compact Layer Deposition->Mesoporous TiO2 Deposition Sintering Sintering Mesoporous TiO2 Deposition->Sintering Sensitization with BP-Th-DPA Sensitization with BP-Th-DPA Sintering->Sensitization with BP-Th-DPA Cell Assembly Cell Assembly Sensitization with BP-Th-DPA->Cell Assembly Electrolyte Injection Electrolyte Injection Cell Assembly->Electrolyte Injection Sealing Sealing Electrolyte Injection->Sealing Finished DSSC Finished DSSC Sealing->Finished DSSC

Caption: Experimental workflow for DSSC fabrication.

G cluster_2 Charge Transfer in DSSC Light Light Sensitizer (BP-Th-DPA) Sensitizer (BP-Th-DPA) Light->Sensitizer (BP-Th-DPA) 1. Light Absorption TiO2 Conduction Band TiO2 Conduction Band Sensitizer (BP-Th-DPA)->TiO2 Conduction Band 2. Electron Injection External Circuit External Circuit TiO2 Conduction Band->External Circuit 3. Electron Transport Counter Electrode Counter Electrode External Circuit->Counter Electrode Electrolyte (I-/I3-) Electrolyte (I-/I3-) Counter Electrode->Electrolyte (I-/I3-) 4. Electrolyte Reduction Electrolyte (I-/I3-)->Sensitizer (BP-Th-DPA) 5. Dye Regeneration

Caption: Signaling pathway of charge transfer in the DSSC.

Troubleshooting & Optimization

Technical Support Center: Bromination of 2-Pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-pyridinecarbonitrile. Our aim is to help you navigate potential side reactions and optimize your experimental outcomes.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Monobrominated Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of starting material.

  • Formation of Multiple Side Products: Competing side reactions can consume the starting material and reduce the yield of the target compound.

  • Product Loss During Workup and Purification: The desired product might be lost during extraction, washing, or purification steps.

Suggested Solutions:

  • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material.

  • Optimize Reaction Conditions:

    • Temperature Control: Carefully control the reaction temperature. Some brominations are highly exothermic, and uncontrolled temperature increases can lead to side reactions.

    • Reagent Stoichiometry: Use a controlled molar ratio of the brominating agent. An excess of the brominating agent can lead to the formation of di- and polybrominated products.[1] A molar ratio of the brominating agent to the pyridine derivative of 0.5:1 to 1.0:1 is often preferred to minimize side products.[1]

  • Choice of Brominating Agent: Consider using a milder and more selective brominating agent like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) instead of elemental bromine (Br₂), especially in the presence of strong acids like oleum, which is known to produce hard-to-separate mixtures of mono- and dibromo isomers.[1]

  • Purification Strategy: Employ appropriate purification techniques. Column chromatography with a suitable solvent system is often effective in separating the desired product from impurities.

Issue 2: Formation of Multiple Isomers

Possible Causes:

  • Lack of Regioselectivity: The bromination of the pyridine ring can occur at different positions, leading to a mixture of isomers (e.g., 3-bromo, 4-bromo, 5-bromo, and 6-bromo-2-pyridinecarbonitrile). The electron-withdrawing nature of the cyano group at the 2-position deactivates the pyridine ring, making electrophilic substitution challenging and potentially less selective.

  • Reaction Conditions: High temperatures and highly reactive brominating agents can reduce the regioselectivity of the reaction.

Suggested Solutions:

  • Strategic Choice of Brominating Agent and Catalyst: The choice of brominating agent and any activating catalyst can significantly influence the regioselectivity. For instance, using specific activating agents with N-oxides of pyridine derivatives has been shown to direct bromination to the C2 position.

  • Temperature Control: Lowering the reaction temperature can often improve the regioselectivity of electrophilic aromatic substitution reactions.

  • Computational Analysis: Theoretical calculations can help predict the most likely positions for electrophilic attack on the 2-pyridinecarbonitrile ring, guiding the experimental design for improved regioselectivity.[2]

Issue 3: Formation of Di- and Polybrominated Byproducts

Possible Causes:

  • Excess Brominating Agent: Using a stoichiometric excess of the brominating agent is a primary cause of over-bromination.[1]

  • Reaction Time: Prolonged reaction times can also contribute to the formation of polybrominated species.

Suggested Solutions:

  • Controlled Addition of Brominating Agent: Add the brominating agent portion-wise or via a syringe pump to maintain a low concentration in the reaction mixture.

  • Stoichiometry: Carefully control the stoichiometry, aiming for a slight deficiency or an equimolar amount of the brominating agent relative to the 2-pyridinecarbonitrile.[1]

  • Reaction Monitoring: Closely monitor the reaction and quench it as soon as the desired monobrominated product is the major component in the reaction mixture.

Issue 4: Hydrolysis of the Cyano Group

Possible Causes:

  • Aqueous Workup at High Temperatures: The cyano group can be susceptible to hydrolysis to a carboxamide or carboxylic acid, especially under acidic or basic conditions at elevated temperatures during the workup.[3][4]

Suggested Solutions:

  • Non-Aqueous Workup: If possible, perform a non-aqueous workup to avoid hydrolysis.

  • Temperature Control During Workup: If an aqueous workup is necessary, perform it at low temperatures (e.g., on an ice bath).

  • Neutralization: Promptly neutralize the reaction mixture to a neutral pH before extraction to minimize acid- or base-catalyzed hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the bromination of 2-pyridinecarbonitrile?

A1: The most common side products include:

  • Isomers: A mixture of monobrominated isomers (3-bromo-, 4-bromo-, 5-bromo-, and this compound).

  • Di- and Polybrominated Products: Over-bromination can lead to the formation of dibromo- and even tribromo-pyridinecarbonitriles.[1]

  • Hydrolysis Products: Under certain workup conditions, the cyano group can hydrolyze to 2-pyridinecarboxamide or picolinic acid.[3][4]

Q2: How does the cyano group at the 2-position affect the bromination reaction?

A2: The cyano group is a strong electron-withdrawing group, which has two main effects:

  • Deactivation: It deactivates the pyridine ring towards electrophilic aromatic substitution, making the reaction more difficult to achieve and often requiring harsher conditions (e.g., strong acids, higher temperatures).

  • Directing Effect: As a meta-director, it primarily directs incoming electrophiles to the positions meta to it (positions 4 and 6). However, in pyridine, the nitrogen atom also strongly deactivates the ortho (position 3) and para (position 5) positions to itself. The interplay of these electronic effects and steric hindrance determines the final isomer distribution.

Q3: Which brominating agent is best for the selective monobromination of 2-pyridinecarbonitrile?

A3: While elemental bromine (Br₂) in the presence of oleum can be used, it often leads to a mixture of isomers and over-bromination.[1] For higher selectivity, milder brominating agents are recommended. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is a preferred reagent as it allows for better control of the reaction and minimizes the formation of side products when used in a controlled stoichiometric amount.[1] N-Bromosuccinimide (NBS) is another commonly used selective brominating agent.

Q4: How can I effectively separate the desired 5-bromo-2-pyridinecarbonitrile from other isomers?

A4: The separation of constitutional isomers can be challenging due to their similar physical properties.

  • Column Chromatography: Careful column chromatography on silica gel with an optimized eluent system (e.g., a mixture of hexanes and ethyl acetate) is the most common and effective method for separating isomers.[5]

  • Recrystallization: If the desired isomer is a solid and has significantly different solubility from the other isomers in a particular solvent, fractional crystallization can be an effective purification technique.

Data Presentation

Table 1: Influence of Brominating Agent on Product Distribution (Illustrative Data)

Brominating AgentReaction ConditionsDesired Product (5-bromo-2-pyridinecarbonitrile) YieldMajor Side ProductsReference
Br₂ / 65% OleumHigh TemperatureVariable, often moderateMixture of mono- and di-bromo isomers[1]
DBDMH (1.0 eq)80-125 °C, no solventHighMinimal side products[1]

Note: The yields are illustrative and can vary based on specific reaction parameters. The key takeaway is the improved selectivity with DBDMH.

Experimental Protocols

Protocol 1: Selective Monobromination using DBDMH [1]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a temperature probe, add 2-pyridinecarbonitrile.

  • Reagent Addition: Slowly add 0.5 to 1.0 molar equivalents of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to the neat 2-pyridinecarbonitrile.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 125 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed or the desired level of conversion is reached.

  • Workup: Cool the reaction mixture to room temperature. Dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic phase with an aqueous solution of sodium thiosulfate to remove any unreacted bromine species, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start: Bromination of 2-Pyridinecarbonitrile cluster_monitoring In-Process Control cluster_outcome Reaction Outcome cluster_troubleshooting Troubleshooting Pathways cluster_solutions Corrective Actions cluster_end Desired Outcome start Initiate Reaction monitoring Monitor Reaction Progress (TLC, GC-MS, HPLC) start->monitoring outcome Reaction Complete? monitoring->outcome low_yield Low Yield of Desired Product outcome->low_yield No end_product Pure Monobrominated Product outcome->end_product Yes isomer_formation Mixture of Isomers low_yield->isomer_formation over_bromination Di-/Polybromination Products low_yield->over_bromination hydrolysis Hydrolysis of Cyano Group low_yield->hydrolysis optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) low_yield->optimize_conditions change_reagent Change Brominating Agent (e.g., to DBDMH/NBS) low_yield->change_reagent isomer_formation->optimize_conditions isomer_formation->change_reagent purification Optimize Purification (Chromatography, Crystallization) isomer_formation->purification over_bromination->optimize_conditions over_bromination->change_reagent workup Modify Workup Procedure (Non-aqueous, Low Temp) hydrolysis->workup optimize_conditions->monitoring change_reagent->monitoring purification->end_product workup->end_product

Caption: Troubleshooting workflow for the bromination of 2-pyridinecarbonitrile.

References

Technical Support Center: Recrystallization of 6-Bromo-2-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2-pyridinecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a suitable recrystallization solvent for this compound?

A1: Based on its known solubility, good starting points for a single-solvent recrystallization of this compound are polar aprotic solvents. It is soluble in organic solvents like dichloromethane, chloroform, and acetone.[1] For a mixed-solvent system, a combination of a solvent in which the compound is soluble (like ethyl acetate) and a solvent in which it is poorly soluble (like petroleum ether or hexanes) can be effective. A patent for the similarly structured compound, 6-bromo-2-pyridyl formic ether, utilized an ethyl acetate/petroleum ether solvent system for recrystallization.[2]

Q2: What are the key physical properties of this compound relevant to its recrystallization?

A2: this compound is typically a white to light yellow crystalline powder.[1][3] Its melting point is reported to be in the range of 100-104 °C.[4] It has low solubility in water but is soluble in several organic solvents.[1]

Q3: My recrystallization yield is low. How can I improve it?

A3: Low recovery can be due to several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound completely. Using too much solvent will result in a significant portion of your product remaining in the mother liquor after cooling. You can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again. Also, ensure the solution is sufficiently cooled to maximize crystal formation.[5]

Q4: How can I remove colored impurities during recrystallization?

A4: If your solution of this compound is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb to the surface of the charcoal, which can then be removed by hot filtration.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling The solution is not supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution in an ice bath.[5] If these methods fail, try reducing the solvent volume by evaporation and re-cooling.[5]
The compound is too soluble in the chosen solvent.If using a single solvent, it may be too good of a solvent. Consider a mixed-solvent system where you can add an "anti-solvent" to decrease solubility.
The compound "oils out" instead of crystallizing The solution is cooling too rapidly.Reheat the solution to re-dissolve the oil, then allow it to cool more slowly. Insulating the flask can help.
The compound is significantly impure, lowering its melting point.Re-dissolve the oil by heating and add a small amount of additional solvent before attempting a slower cooling process. If oiling persists, an alternative purification method like column chromatography may be necessary.
The boiling point of the solvent is higher than the melting point of the compound.Select a solvent with a lower boiling point.
Crystals form too quickly The solution is too concentrated.Reheat the solution and add a small amount of additional hot solvent to ensure the compound fully redissolves. Then, allow for slower cooling.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Based on solubility tests, select a suitable solvent such as acetone or ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the compound completely dissolves at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slower cooling, the flask can be insulated.

  • Crystallization: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., ethyl acetate) at an elevated temperature.

  • Addition of Anti-Solvent: While the solution is hot, add a "poor" solvent (e.g., petroleum ether or hexanes) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Data Presentation

Property Value Reference
Appearance White to light yellow crystalline powder[1][3]
Melting Point 100-104 °C[4]
Water Solubility Low / Insoluble[1][3]
Organic Solvent Solubility Soluble in dichloromethane, chloroform, acetone[1]

Visualizations

Recrystallization_Troubleshooting Recrystallization Troubleshooting Workflow for this compound start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe for Crystals cool->observe crystals_form Crystals Form observe->crystals_form Yes no_crystals No Crystals Form observe->no_crystals No oiling_out Compound Oils Out observe->oiling_out Oiling collect_crystals Collect, Wash, and Dry Crystals crystals_form->collect_crystals induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Cool Further no_crystals->induce_crystallization reheat_slow_cool Reheat to Dissolve Oil, Add a Little More Solvent, Cool Slowly oiling_out->reheat_slow_cool induce_crystallization->observe reduce_volume Reduce Solvent Volume and Re-cool induce_crystallization->reduce_volume If still no crystals reduce_volume->observe re_evaluate Re-evaluate Solvent System or Consider Chromatography reduce_volume->re_evaluate If still no crystals reheat_slow_cool->cool reheat_slow_cool->re_evaluate If oiling persists end Pure Product collect_crystals->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-2-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 6-Bromo-2-pyridinecarbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

A1: Low yields with this compound are a common challenge and can stem from several factors. The primary reasons include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation of the active catalytic species.[1][2]

  • Inefficient Oxidative Addition: The Carbon-Bromine bond at the 6-position of the pyridine ring can be less reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[1]

  • Side Reactions: Competing reactions such as protodeboronation of the boronic acid, dehalogenation of the starting material, and homocoupling can consume reactants and reduce the yield.[1][2]

Suggested Solutions:

  • Choice of Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center, preventing coordination with the pyridine nitrogen, and facilitate the oxidative addition step.[1]

  • Catalyst System: Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or modern pre-catalyst systems (e.g., Buchwald pre-catalysts) for more reliable generation of the active catalyst.[3]

  • Reaction Conditions: Increasing the reaction temperature may improve the rate of oxidative addition.[1] However, be mindful that higher temperatures can also promote side reactions.

Q2: I am observing a significant amount of 2-Pyridinecarbonitrile (debrominated starting material) in my reaction mixture. What causes this and how can I prevent it?

A2: The formation of a debrominated byproduct is a common side reaction in Suzuki couplings, arising from the reduction of the aryl halide.[3]

Potential Causes:

  • The palladium-aryl intermediate formed after oxidative addition can react with a hydride source in the reaction mixture.

  • The source of the hydride can be the solvent, base, or impurities.[3]

Troubleshooting Strategies:

  • Choice of Base: Avoid bases that can act as hydride donors. Bases like K₃PO₄ or Cs₂CO₃ are generally a better choice and have been shown to be effective.[3]

  • Solvent Purity: Ensure that the solvents used are anhydrous and free of peroxides.[3]

  • Optimize Reaction Time: Shorter reaction times can sometimes minimize the extent of dehalogenation, provided the main coupling reaction has proceeded to completion.[3]

Q3: My nitrile group on the pyridine ring is hydrolyzing to a carboxylic acid or an amide during the reaction. How can I avoid this?

A3: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can be encountered during the Suzuki coupling reaction or work-up.[4][5]

Potential Causes:

  • Basic Conditions: The use of strong aqueous bases (e.g., NaOH, KOH) in combination with water as a co-solvent and elevated temperatures can promote nitrile hydrolysis.[5][6]

  • Acidic Work-up: Subsequent acidic work-up can also lead to the hydrolysis of the nitrile to a carboxylic acid.[6]

Troubleshooting Strategies:

  • Milder Base: Consider using a weaker base such as K₂CO₃ or KF.[7] KF can be particularly useful in preventing the cleavage of base-labile groups.[7]

  • Anhydrous Conditions: Performing the reaction under anhydrous conditions can minimize hydrolysis. However, some water is often necessary for the Suzuki reaction to proceed efficiently.[8] A careful balance is required.

  • Solvent Choice: Switching to a non-aqueous solvent system like DMF might help, although aqueous co-solvents are often beneficial for Suzuki reactions.[7]

  • Temperature and Time: Use the lowest effective temperature and shortest reaction time possible to minimize the exposure of the nitrile group to harsh conditions.

Frequently Asked Questions (FAQs)

Q4: Which palladium catalyst is best for the Suzuki coupling of this compound?

A4: There is no single "best" catalyst as the optimal choice depends on the specific boronic acid partner and reaction conditions. However, for challenging substrates like this compound, catalysts with bulky and electron-rich phosphine ligands are generally preferred.[9] Common and effective catalyst systems include:

  • Pd(PPh₃)₄: A reliable Pd(0) source.

  • PdCl₂(dppf): Often used for a wide range of Suzuki couplings.[2]

  • Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos: These Buchwald ligands are particularly effective for heteroaryl couplings.[1]

A small screen of different catalysts and ligands is often the most effective approach to identify the optimal system for your specific reaction.

Q5: What is the best base and solvent combination for this reaction?

A5: The choice of base and solvent is crucial and often interdependent.

  • Bases: K₃PO₄ and Cs₂CO₃ are frequently effective bases for Suzuki couplings of bromopyridines.[3] K₂CO₃ is also widely used.[9] The base should be finely powdered and dry to ensure optimal activity.[3]

  • Solvents: A mixture of an organic solvent and water is typically used. Common solvent systems include:

    • 1,4-Dioxane/Water[9]

    • Toluene/Water

    • DMF/Water

    • Acetonitrile/Water[10]

Thoroughly degassing the solvent is critical to prevent catalyst oxidation and homocoupling side reactions.[1][11]

Q6: Can I use a boronic ester instead of a boronic acid?

A6: Yes, using a boronic ester, such as a pinacol ester or a MIDA boronate, can be advantageous.[3] These derivatives are often more stable than the corresponding boronic acids and can be less prone to protodeboronation, which can be a significant side reaction, especially at elevated temperatures.[1][11]

Data Summary

The following tables summarize typical reaction conditions for the Suzuki coupling of bromopyridines. These should be used as a starting point for optimization for this compound.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄PPh₃2-5A common Pd(0) source, effective for many couplings.[9]
PdCl₂(dppf)dppf3-5Widely used and commercially available catalyst system.[2]
Pd(OAc)₂SPhos, XPhos, RuPhos1-4 (Pd), 2-8 (Ligand)Buchwald ligands are highly effective for challenging heteroaryl couplings.[1]
Pd₂(dba)₃P(t-Bu)₃1-2 (Pd), 2-4 (Ligand)A highly active catalyst system for a broad range of substrates.[12]

Table 2: Common Bases and Solvents

BaseSolvent System (v/v)Typical Temperature (°C)
K₂CO₃1,4-Dioxane / Water (4:1)80-100
K₃PO₄Toluene / Water (4:1)90-110
Cs₂CO₃DMF / Water (5:1)80-100
Na₂CO₃Acetonitrile / Water (4:1)80-90

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[2]

  • Base (e.g., K₂CO₃, 2.0 equiv)[2]

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[2]

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with the inert gas three times to ensure an inert atmosphere.[1]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[1]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound (1 eq.) - Boronic Acid (1.2 eq.) - Pd Catalyst (2-5 mol%) - Base (2-3 eq.) flask Add to Flame-Dried Schlenk Flask start->flask purge Evacuate & Backfill with Inert Gas (3x) flask->purge solvent Add Degassed Solvent purge->solvent heat Heat to 80-110 °C with Vigorous Stirring solvent->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute, Wash, & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_side_reactions Side Reactions cluster_conditions Reaction Conditions start Low Yield? catalyst_inhibition Catalyst Inhibition by Pyridine-N start->catalyst_inhibition Yes debromination Debromination start->debromination Yes hydrolysis Nitrile Hydrolysis start->hydrolysis Yes conditions Suboptimal Conditions start->conditions Yes solution_catalyst Solution: - Use Bulky Ligands (SPhos, XPhos) - Screen Different Catalysts catalyst_inhibition->solution_catalyst solution_debromination Solution: - Use K₃PO₄ or Cs₂CO₃ - Anhydrous Solvents debromination->solution_debromination solution_hydrolysis Solution: - Milder Base (K₂CO₃, KF) - Lower Temperature hydrolysis->solution_hydrolysis solution_conditions Solution: - Increase Temperature - Screen Solvents/Bases - Check Reagent Quality conditions->solution_conditions

Caption: Troubleshooting logic for low yields in the Suzuki coupling reaction.

References

Managing moisture sensitivity of 6-Bromo-2-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 6-Bromo-2-pyridinecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its moisture sensitivity a concern?

A1: this compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the presence of two reactive sites: the bromine atom, which can participate in cross-coupling reactions, and the nitrile group. The primary concern with its moisture sensitivity is the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH), forming 6-bromo-2-pyridinecarboxylic acid. This degradation can lead to reduced yields, formation of impurities, and altered biological activity of the final products.

Q2: How can I visually identify potential degradation of this compound?

A2: Pure this compound is typically a white to off-white crystalline solid. While slight discoloration over time upon exposure to air and moisture may occur, significant changes in color or texture could indicate degradation. However, visual inspection is not a reliable method for determining purity. Chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are recommended for accurate assessment. The hydrolysis product, 6-bromo-2-pyridinecarboxylic acid, is significantly more polar and will have a different retention factor (Rf) on a TLC plate and a different retention time in an HPLC chromatogram.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize moisture-induced degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. For long-term storage, a desiccator or a dry box is ideal.

Q4: Can I handle this compound on an open bench?

A4: For brief handling of small quantities, working on an open bench in a low-humidity environment may be acceptable, but it is not ideal. For quantitative transfers and to ensure the integrity of the material for sensitive reactions, it is strongly recommended to handle this compound in a glove box or under a stream of inert gas.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound due to its moisture sensitivity.

Problem Possible Cause Recommended Solution(s)
Low or no yield in a reaction (e.g., Suzuki coupling, Buchwald-Hartwig amination) Degradation of starting material: The nitrile group may have hydrolyzed to the carboxylic acid, which is unreactive under the coupling conditions. The presence of water can also negatively impact the palladium catalyst.1. Verify Starting Material Purity: Analyze the this compound by HPLC or NMR to check for the presence of 6-bromo-2-pyridinecarboxylic acid. 2. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and oven-dried glassware. 3. Inert Atmosphere: Perform the reaction under a positive pressure of an inert gas (argon or nitrogen).
Appearance of an unexpected, more polar spot on TLC during reaction monitoring Hydrolysis of the nitrile group: The reaction conditions (e.g., presence of trace water, acidic or basic reagents) may be promoting the hydrolysis of the nitrile to the more polar carboxylic acid.1. Co-spot with a Standard: If available, co-spot the reaction mixture with a standard of 6-bromo-2-pyridinecarboxylic acid to confirm the identity of the new spot. 2. Optimize Reaction Conditions: If hydrolysis is confirmed, consider using a non-aqueous workup or adjusting the pH of the reaction mixture if possible.
Inconsistent reaction outcomes or poor reproducibility Variable moisture content in the starting material or reaction setup: Small, un-controlled amounts of water can lead to significant variations in reaction rates and yields.1. Standardize Handling Procedures: Implement a strict protocol for handling this compound, including the use of a glove box for weighing and dispensing. 2. Use a Fresh Bottle: If you suspect contamination of a stock bottle, open a new, sealed bottle of the reagent.
Difficulty in purifying the desired product Presence of the carboxylic acid impurity: The similar structure of the starting material and its hydrolysis product can sometimes make purification by column chromatography challenging.1. Acid-Base Extraction: During workup, an aqueous basic wash (e.g., with sodium bicarbonate solution) can be used to extract the acidic impurity (6-bromo-2-pyridinecarboxylic acid) into the aqueous layer. 2. Optimize Chromatography: Use a suitable solvent system for column chromatography that provides good separation between the nitrile and the carboxylic acid. A gradient elution may be necessary.

Data Presentation

Temperature (°C)Apparent First-Order Rate Constant (k) for 2-Cyanopyridine Hydrolysis (s⁻¹)Half-life (t½) (hours)
1901.2 x 10⁻⁵16.0
2104.5 x 10⁻⁵4.3
2301.5 x 10⁻⁴1.3
2504.8 x 10⁻⁴0.4

This data illustrates the significant increase in the rate of hydrolysis with increasing temperature.

Experimental Protocols

Protocol for Handling and Dispensing this compound under Anhydrous Conditions

This protocol describes the best practices for handling this compound to prevent moisture contamination.

  • Preparation: Place the sealed bottle of this compound, along with all necessary spatulas, weighing paper, and vials, into a glove box antechamber. Ensure the glove box atmosphere is inert (e.g., filled with argon or nitrogen).

  • Transfer to Glove Box: Evacuate and refill the antechamber with inert gas for at least three cycles before transferring the items into the main chamber.

  • Dispensing: Inside the glove box, carefully open the bottle of this compound. Weigh the desired amount of the solid onto weighing paper and transfer it to a pre-dried reaction vessel.

  • Sealing: Tightly seal the reaction vessel and the stock bottle of this compound before removing them from the glove box.

  • Alternative (without a glove box): If a glove box is unavailable, quickly weigh the compound in a dry, low-humidity environment and immediately place it in a reaction flask. Purge the flask with a stream of inert gas for several minutes before sealing with a septum.

Protocol for a Forced Degradation Study of this compound

This protocol outlines a procedure to assess the stability of this compound under acidic and basic conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Acidic Stress:

    • In a vial, mix 1 mL of the stock solution with 1 mL of 1N hydrochloric acid.

    • Heat the mixture at 60°C.

    • At specified time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot, neutralize it with 1N sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Basic Stress:

    • In a vial, mix 1 mL of the stock solution with 1 mL of 1N sodium hydroxide.

    • Keep the mixture at room temperature.

    • At the same specified time points, withdraw an aliquot, neutralize it with 1N hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of 6-bromo-2-pyridinecarboxylic acid.

Stability-Indicating HPLC Method (Example)

This is a starting point for developing a validated HPLC method to separate this compound from its hydrolysis product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).

    • Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Expected Elution Profile: 6-bromo-2-pyridinecarboxylic acid (more polar) will elute earlier than this compound (less polar).

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling (Glove Box) cluster_reaction Reaction cluster_analysis Analysis start Start oven_dry Oven-dry glassware start->oven_dry purge_inert Purge with Inert Gas oven_dry->purge_inert weigh Weigh 6-Bromo-2- pyridinecarbonitrile purge_inert->weigh add_solvent Add Anhydrous Solvent weigh->add_solvent add_reagents Add other reagents add_solvent->add_reagents run_reaction Run Reaction under Inert Atmosphere add_reagents->run_reaction monitor_tlc Monitor by TLC/HPLC run_reaction->monitor_tlc workup Work-up monitor_tlc->workup end End workup->end

Caption: Experimental workflow for handling moisture-sensitive this compound.

troubleshooting_logic start Low Reaction Yield check_purity Check Starting Material Purity (HPLC/NMR) start->check_purity is_impure Is it impure? check_purity->is_impure purify Purify or use a new batch is_impure->purify Yes check_conditions Review Reaction Conditions is_impure->check_conditions No purify->check_conditions is_anhydrous Are conditions strictly anhydrous? check_conditions->is_anhydrous dry_reagents Dry all solvents and reagents is_anhydrous->dry_reagents No optimize_catalyst Optimize Catalyst/ Ligand System is_anhydrous->optimize_catalyst Yes dry_reagents->optimize_catalyst success Improved Yield optimize_catalyst->success

Caption: Troubleshooting logic for low-yield reactions with this compound.

signaling_pathway A This compound (Reactant) C 6-Bromo-2-pyridinecarboxylic Acid (Degradation Product) A->C Hydrolysis B H₂O (Moisture) B->C D Reaction Failure/ Low Yield C->D Leads to

Caption: Degradation pathway of this compound due to moisture.

References

Technical Support Center: Scaling Up 6-Bromo-2-pyridinecarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 6-Bromo-2-pyridinecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during laboratory and large-scale production.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield or Incomplete Reaction

Potential Cause Recommended Solution
Inadequate Mixing In larger reactors, inefficient stirring can lead to localized temperature gradients and poor reagent distribution. Ensure the stirrer design and speed are adequate for the vessel size to maintain a homogeneous reaction mixture.
Poor Temperature Control Exothermic reactions can be difficult to manage at scale. Ensure the reactor's cooling system is sufficient to dissipate the heat generated. Consider slower, controlled addition of reagents to manage the reaction temperature.
Insufficient Reaction Time Reaction times may need to be extended for larger batches to ensure complete conversion. Monitor the reaction progress using analytical techniques like TLC or HPLC.
Reagent Degradation Ensure the stability of all starting materials and reagents under the reaction conditions. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if reagents are sensitive to air or moisture.

Issue 2: Formation of Impurities and By-products

Potential Cause Recommended Solution
Formation of Di-brominated By-products This is common in direct bromination reactions. Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of liquid bromine to improve selectivity.[1] Control the stoichiometry of the brominating agent carefully and consider portion-wise addition.
Formation of Isomeric By-products The regioselectivity of bromination can be a challenge. A multi-step synthesis, such as the route starting from 3-nitropyridine, often provides better control over regioselectivity, leading to a purer product.
Side Reactions due to Highly Reactive Reagents When using highly reactive dehydrating agents like phosphorus oxychloride (POCl3), improper handling can lead to side reactions.[1] Ensure slow, controlled addition and maintain the optimal reaction temperature.

Issue 3: Challenges in Product Purification

Potential Cause Recommended Solution
Difficulty in Removing Impurities Recrystallization is a highly effective and scalable method for purifying solid products. Experiment with different solvent systems to find one that provides good separation of the desired product from impurities.
Product Oiling Out During Crystallization This can occur if the solution is cooled too quickly or if the solvent system is not optimal. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Residual Solvent in the Final Product Ensure the product is dried thoroughly under vacuum at an appropriate temperature after filtration to remove any residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The primary methods for synthesizing this compound include:

  • Direct bromination of 2-pyridinecarbonitrile: This is a straightforward approach but can face challenges with selectivity, potentially leading to polybrominated by-products.[1]

  • From 6-bromo-2-pyridinecarboxylic acid: This involves a dehydration and cyanation step. Careful control of the dehydrating agent is crucial to avoid side reactions.[1]

  • Multi-step synthesis from 6-amino-2-methyl pyridine: This route involves diazotization, bromination, oxidation, and finally conversion to the nitrile. It is considered suitable for large-scale industrial production due to its high yield and purity.

Q2: Which synthetic route is recommended for large-scale production?

A2: For large-scale manufacturing, a multi-step synthesis that offers high yield, high purity, and good control over by-product formation is generally preferred. The route starting from 6-amino-2-methyl pyridine is highlighted as being suitable for industrial production. While direct bromination is simpler, controlling regioselectivity and preventing the formation of di-brominated impurities can be challenging at scale.

Q3: What are the key safety considerations when working with the reagents for this synthesis?

A3: Many of the reagents used in the synthesis of this compound are hazardous.

  • Liquid Bromine: Highly corrosive and toxic. Handle with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Phosphorus Oxychloride (POCl3): A highly reactive and corrosive dehydrating agent. Reacts violently with water.

  • Cyanides: Highly toxic. Handle with extreme care and have an appropriate quenching and waste disposal procedure in place.

  • The final product, this compound, is harmful if swallowed and can cause skin and eye irritation.[2]

Q4: How can I monitor the progress of the reaction during scale-up?

A4: Regular monitoring of the reaction is crucial for process control. Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring at the lab scale. For larger scale reactions and more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended.

Experimental Protocols

General Protocol for Recrystallization (for Purification)

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture with water).

  • If the solution has a significant color, a small amount of activated carbon can be added, and the mixture is heated for a short period.

  • Filter the hot solution to remove any insoluble impurities and the activated carbon.

  • Allow the filtrate to cool down slowly to room temperature to induce the formation of crystals.

  • To maximize the yield of the crystals, further cool the mixture in an ice bath.

  • Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under a vacuum.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Direct Bromination cluster_route2 Route 2: From Carboxylic Acid 2-Pyridinecarbonitrile 2-Pyridinecarbonitrile Reaction1 Bromination 2-Pyridinecarbonitrile->Reaction1 Brominating Agent (Br2 or NBS) Brominating Agent (Br2 or NBS) Brominating Agent (Br2 or NBS)->Reaction1 Crude Product1 Crude this compound Reaction1->Crude Product1 Purification Purification Crude Product1->Purification Purification (e.g., Recrystallization) 6-Bromo-2-pyridinecarboxylic acid 6-Bromo-2-pyridinecarboxylic acid Reaction2 Dehydration & Cyanation 6-Bromo-2-pyridinecarboxylic acid->Reaction2 Dehydrating/Cyanating Agent Dehydrating/Cyanating Agent Dehydrating/Cyanating Agent->Reaction2 Crude Product2 Crude this compound Reaction2->Crude Product2 Crude Product2->Purification Final Product This compound Purification->Final Product

Caption: Overview of common synthetic routes to this compound.

Troubleshooting_Low_Yield Start Low Yield or Incomplete Reaction Check_Mixing Is mixing adequate for the scale? Start->Check_Mixing Improve_Mixing Improve stirrer design/speed Check_Mixing->Improve_Mixing No Check_Temp Is temperature controlled effectively? Check_Mixing->Check_Temp Yes Improve_Mixing->Check_Temp Improve_Cooling Enhance cooling, slow reagent addition Check_Temp->Improve_Cooling No Check_Time Is reaction time sufficient? Check_Temp->Check_Time Yes Improve_Cooling->Check_Time Increase_Time Increase reaction time and monitor Check_Time->Increase_Time No Check_Reagents Are reagents stable? Check_Time->Check_Reagents Yes Increase_Time->Check_Reagents Inert_Atmosphere Use inert atmosphere Check_Reagents->Inert_Atmosphere No End Yield Improved Check_Reagents->End Yes Inert_Atmosphere->End

Caption: Troubleshooting workflow for low reaction yield during scale-up.

References

Technical Support Center: Troubleshooting Failed Reactions with 2-Bromo-6-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-bromo-6-cyanopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) for reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 2-bromo-6-cyanopyridine is giving low to no yield. What are the common causes?

Low yields in Suzuki-Miyaura couplings with 2-bromo-6-cyanopyridine are frequently encountered. The primary culprits are often related to catalyst inhibition and the stability of the coupling partners. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, effectively poisoning it and halting the catalytic cycle. Additionally, side reactions such as protodeboronation of the boronic acid can consume the coupling partner.

Q2: I am observing the formation of palladium black in my Buchwald-Hartwig amination. What does this indicate and how can I prevent it?

The formation of a black precipitate, known as palladium black, signals the decomposition of the palladium catalyst. This is a common issue in reactions with 2-halopyridines, which can be exacerbated by high temperatures. To prevent catalyst decomposition, consider using lower reaction temperatures for longer durations and employing bulky, electron-rich phosphine ligands that stabilize the palladium center.

Q3: Can the cyano group on 2-bromo-6-cyanopyridine react under my reaction conditions?

Yes, the cyano group can undergo hydrolysis to form a primary amide (2-bromo-6-carboxamidopyridine) or a carboxylic acid, particularly under strong acidic or basic conditions, especially at elevated temperatures. If your reaction conditions involve strong aqueous acids or bases, it is crucial to monitor for these potential side products.

Q4: What are the best practices for setting up a reaction with 2-bromo-6-cyanopyridine to ensure reproducibility?

Given the sensitivity of many cross-coupling catalysts to oxygen, it is imperative to use anhydrous and degassed solvents. Employing standard Schlenk line techniques or working in a glovebox to maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration is critical for reproducibility.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or No Product Formation

Potential CauseRecommended Solution
Catalyst Poisoning by Pyridine Nitrogen Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to sterically shield the palladium center and prevent coordination with the pyridine nitrogen.[1]
Protodeboronation of Boronic Acid Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable than boronic acids.[1]
Inefficient Oxidative Addition Increase the reaction temperature or screen different palladium catalysts and more electron-rich ligands to facilitate the oxidative addition step.[1]
Homocoupling of Boronic Acid Thoroughly degas the reaction mixture to remove oxygen. Using bulky phosphine ligands can also sterically hinder the formation of homocoupling products.[1]

Optimized Reaction Conditions for Suzuki Coupling with Arylboronic Acids

ParameterCondition A (High Yield)Condition B (Alternative)
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%)
Ligand -SPhos (4 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent Dioxane/H₂O (4:1)Toluene
Temperature 90 °C100 °C
Time 12 h16 h
Representative Yield ~85-95%~80-90%

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-cyanopyridine with 4-Methoxyphenylboronic Acid

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromo-6-cyanopyridine (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Workflow for Suzuki Coupling

G start Low Yield in Suzuki Coupling catalyst_issue Check for Catalyst Deactivation (e.g., Palladium Black) start->catalyst_issue boronic_acid_issue Suspect Boronic Acid Instability start->boronic_acid_issue conditions_issue Review Reaction Conditions start->conditions_issue solution1 Use Bulky Phosphine Ligands (e.g., XPhos, SPhos) catalyst_issue->solution1 solution2 Use Boronic Esters (Pinacol) or Trifluoroborates boronic_acid_issue->solution2 solution3 Increase Temperature Screen Different Bases/Solvents conditions_issue->solution3 end Improved Yield solution1->end solution2->end solution3->end

A decision tree for troubleshooting low yields in Suzuki coupling.
Buchwald-Hartwig Amination

Issue: Low Conversion of Starting Material

Potential CauseRecommended Solution
Catalyst Poisoning Similar to Suzuki coupling, the pyridine nitrogen can inhibit the catalyst. Employ bulky, electron-rich ligands such as XPhos, RuPhos, or SPhos.[2]
Ineffective Base A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is often effective. For base-sensitive substrates, consider cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3]
Low Reaction Temperature These reactions often require heating. Gradually increase the temperature in 10-20 °C increments, typically between 80-110 °C.[2]
Poor Reagent/Solvent Quality Use anhydrous, degassed solvents (e.g., toluene, dioxane) and ensure the purity of the amine and base. Oxygen can deactivate the catalyst.[2]

Catalyst and Ligand Screening for Buchwald-Hartwig Amination

Palladium SourceLigandBaseSolventTemperature (°C)Typical Outcome
Pd₂(dba)₃XPhosNaOtBuToluene100High Yield
Pd(OAc)₂RuPhosK₃PO₄Dioxane110Good to High Yield
PEPPSI-IPr-Cs₂CO₃t-BuOH90Effective for hindered substrates

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-cyanopyridine with Morpholine

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-6-cyanopyridine (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and a stir bar.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Logical Workflow for Buchwald-Hartwig Troubleshooting

G start Low Conversion in Buchwald-Hartwig Amination check_catalyst Is the Catalyst Active? (Fresh, Handled under Inert Gas) start->check_catalyst check_base Is the Base Strong and Soluble Enough? start->check_base check_temp Is the Reaction Temperature Sufficient? start->check_temp use_precatalyst Use a Palladium Precatalyst (e.g., G3/G4 Palladacycle) check_catalyst->use_precatalyst screen_bases Screen Bases: NaOtBu, LiHMDS, K3PO4 check_base->screen_bases increase_temp Increase Temperature (80 -> 110 °C) check_temp->increase_temp success Successful Amination use_precatalyst->success screen_bases->success increase_temp->success

Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)

Issue: Reaction is Sluggish or Does Not Proceed

Potential CauseRecommended Solution
Insufficient Activation The cyano group at the 6-position provides good electronic activation for nucleophilic attack at the 2-position. However, for less reactive nucleophiles, heating is often required.
Poor Nucleophile The nucleophilicity of the reacting partner is critical. Stronger, less sterically hindered nucleophiles will react more readily.
Inappropriate Solvent A polar aprotic solvent such as DMF, DMSO, or NMP is typically required to facilitate the reaction and dissolve the nucleophilic salt.

Reaction Conditions for SNAr with Sodium Methoxide

ParameterRecommended Condition
Nucleophile Sodium methoxide (1.5 - 2.0 equiv)
Solvent Anhydrous Methanol or DMF
Temperature 60-80 °C
Time 4-12 h
Expected Yield Good to Excellent

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-bromo-6-cyanopyridine (1.0 mmol, 1.0 equiv) and anhydrous DMF (10 mL).

  • Nucleophile Addition: Add sodium methoxide (1.5 mmol, 1.5 equiv) to the solution.

  • Reaction: Heat the mixture to 80 °C and stir for 6 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

SNAr Mechanism Pathway

G cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group A 2-bromo-6-cyanopyridine + Nu- B Meisenheimer Complex (Resonance Stabilized Anion) A->B Slow C 2-substituted-6-cyanopyridine + Br- B->C Fast

References

Validation & Comparative

Comparative NMR Spectral Analysis of 6-Bromo-2-pyridinecarbonitrile and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the 1H and 13C NMR Spectra of 6-Bromo-2-pyridinecarbonitrile with Chloro and Cyano Analogs.

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data for this compound and two structurally related alternatives: 2-Chloro-6-cyanopyridine and 2,6-Dicyanopyridine. Understanding the distinct spectral features of these compounds is crucial for their unambiguous identification and characterization in research and drug development settings. This document presents a combination of experimental and predicted NMR data to facilitate this comparison.

Quantitative NMR Data Comparison

The following table summarizes the 1H and 13C NMR spectral data for this compound, 2-Chloro-6-cyanopyridine, and 2,6-Dicyanopyridine. The data for this compound is derived from experimental spectra, while the data for the analogs are predicted values to provide a comparative framework.

CompoundNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Atom AssignmentData Source
This compound 1H~7.95t~7.9H4Experimental[1]
1H~7.85d~7.7H3Experimental[1]
1H~7.75d~8.1H5Experimental[1]
13C142.1C-C6Predicted
13C140.5CH-C4Predicted
13C131.0CH-C5Predicted
13C129.5C-C2Predicted
13C122.1CH-C3Predicted
13C116.8C-CNPredicted
2-Chloro-6-cyanopyridine 1H7.92t7.9H4Predicted
1H7.78d7.7H3Predicted
1H7.69d8.1H5Predicted
13C151.8C-C6Predicted
13C140.2CH-C4Predicted
13C132.4C-C2Predicted
13C129.1CH-C5Predicted
13C121.2CH-C3Predicted
13C116.3C-CNPredicted
2,6-Dicyanopyridine 1H8.21t7.9H4Predicted
1H8.00d7.9H3, H5Predicted
13C140.8CH-C4Predicted
13C135.2C-C2, C6Predicted
13C125.7CH-C3, C5Predicted
13C115.6C-CNPredicted

Experimental Protocols

A standardized protocol for acquiring high-quality 1H and 13C NMR spectra for small molecules like this compound is detailed below.

1. Sample Preparation:

  • Analyte Purity: Ensure the analyte is of high purity to avoid interference from impurities in the NMR spectrum.

  • Mass: For 1H NMR, accurately weigh 5-10 mg of the compound. For 13C NMR, a larger sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) are common choices for this class of compounds. Use approximately 0.6-0.7 mL of the solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube.

  • Dissolution and Transfer: Dissolve the sample in the deuterated solvent containing TMS in a small vial. Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

  • 1H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: Typically 8 to 16 scans are sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • 13C NMR Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of 13C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the 1H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualizations

The following diagrams illustrate the logical workflow of NMR spectral analysis and the structural comparison of the analyzed compounds.

NMR_Analysis_Workflow NMR Spectral Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration analyze Analyze Chemical Shifts, Multiplicities, and Coupling Constants integration->analyze assign Assign Signals to Nuclei analyze->assign structure Structure Elucidation/Verification assign->structure

Caption: Workflow of NMR spectral analysis.

Structural_Comparison Structural Comparison of Analyzed Compounds cluster_bromo This compound cluster_chloro 2-Chloro-6-cyanopyridine cluster_dicyano 2,6-Dicyanopyridine bromo chloro dicyano

References

A Comparative Guide to HPLC Purity Analysis of 6-Bromo-2-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like 6-Bromo-2-pyridinecarbonitrile is critical. Impurities can have a significant impact on the yield and outcome of subsequent synthetic steps, as well as the toxicological profile of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical industry. This guide provides an objective comparison of HPLC with other common analytical methods for the purity analysis of this compound, supported by representative experimental data and detailed protocols.

Comparison of Analytical Methods for Purity Determination

A comprehensive purity profile of this compound often necessitates the use of orthogonal analytical techniques. While HPLC is a powerful tool for quantifying non-volatile impurities, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer complementary information.

Table 1: Comparison of Key Performance Attributes of Analytical Methods

FeatureHPLC-UVGC-MSqNMR
Principle Separation based on polarity and interaction with a stationary phase, with UV detection.Separation based on volatility and polarity, with mass-based identification and quantification.Absolute quantification based on the relationship between signal intensity and the number of atomic nuclei.
Primary Application Quantification of non-volatile and thermally stable impurities.Identification and quantification of volatile and semi-volatile impurities.Absolute purity determination without a specific reference standard; structural confirmation.
Selectivity HighVery HighHigh
Sensitivity Moderate to HighVery HighModerate
Sample Throughput High (with autosampler)High (with autosampler)Moderate
Destructive YesYesNo

Representative Purity Analysis Data

The following table summarizes hypothetical data from the analysis of a synthesized batch of this compound using HPLC, GC-MS, and qNMR. This illustrates the type of quantitative information each technique provides.

Table 2: Representative Quantitative Purity Analysis of this compound

Analytical MethodAnalyte/ImpurityResultInterpretation
HPLC-UV Peak Area % of this compound99.2%High purity with respect to non-volatile impurities.
Peak Area % of Isomeric Impurity (e.g., 5-Bromo-2-pyridinecarbonitrile)0.5%Minor isomeric byproduct detected.
Peak Area % of Unknown Impurity0.3%A minor, unknown non-volatile impurity is present.
GC-MS Peak Area % of this compound>99.8% (relative to other volatiles)The sample is largely free of volatile impurities.
Identification of VolatilesAcetonitrile (trace)Trace amount of residual solvent from synthesis or purification.
qNMR Absolute Purity (mol/mol)99.0%Provides an absolute measure of purity against a certified internal standard.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the HPLC-UV, GC-MS, and qNMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This reversed-phase HPLC method is suitable for the routine purity assessment of this compound.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at 20 °C/min.

      • Hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This method provides an absolute measure of purity without the need for a specific this compound reference standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 10 mg of the internal standard into a vial. Dissolve in the deuterated solvent and transfer to an NMR tube.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Purity Calculation: The purity is calculated by comparing the integral of a signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons each signal represents and the molecular weights of the analyte and the standard.

Visualizing Workflows and Logic

The following diagrams illustrate the experimental workflow for HPLC analysis and the logical decision-making process for selecting an appropriate purity assessment method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter through 0.45 µm Filter prep2->prep3 analysis1 Inject into HPLC System prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection at 254 nm analysis2->analysis3 data1 Integrate Chromatogram Peaks analysis3->data1 data2 Calculate Peak Area % data1->data2 data3 Generate Purity Report data2->data3

Caption: General workflow for HPLC purity analysis.

Method_Selection start Purity Assessment Needed decision1 Are volatile impurities a concern? start->decision1 decision2 Is an absolute purity value required? decision1->decision2 No method_gcms Use GC-MS decision1->method_gcms Yes method_hplc Use HPLC-UV decision2->method_hplc No (Relative Purity) method_qnmr Use qNMR decision2->method_qnmr Yes

Caption: Logical flow for analytical method selection.

Comparative FT-IR Spectral Analysis of 6-Bromo-2-pyridinecarbonitrile and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the vibrational spectroscopy of 6-Bromo-2-pyridinecarbonitrile, offering a comparative analysis with 2-cyanopyridine and 5-Bromo-2-pyridinecarbonitrile. This report includes experimental data, detailed protocols, and workflow visualizations to aid in compound identification and characterization.

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for identifying functional groups and elucidating the structural nuances of organic compounds. This guide provides a comprehensive comparison of the FT-IR spectrum of this compound against two structurally related alternatives: the parent compound 2-cyanopyridine and its isomer, 5-Bromo-2-pyridinecarbonitrile. Understanding the distinct vibrational signatures of these molecules can aid researchers in confirming synthesis, assessing purity, and predicting molecular behavior.

Comparative Analysis of FT-IR Spectra

The FT-IR spectra of this compound and its analogues are characterized by several key absorption bands corresponding to the vibrational modes of their constituent functional groups. The nitrile (C≡N) stretching, aromatic C-H stretching, pyridine ring (C=C and C=N) stretching, and carbon-bromine (C-Br) stretching vibrations are of primary interest.

A comparative summary of the key FT-IR absorption bands for this compound (predicted and experimental), 2-cyanopyridine (experimental), and 5-Bromo-2-pyridinecarbonitrile (experimental) is presented in the table below. The predicted data for this compound is derived from a technical guide by Benchchem, while the experimental data for all three compounds has been sourced from the Spectral Database for Organic Compounds (SDBS).

Vibrational AssignmentThis compound (Predicted) (cm⁻¹)This compound (Experimental - SDBS) (cm⁻¹)2-cyanopyridine (Experimental - SDBS) (cm⁻¹)5-Bromo-2-pyridinecarbonitrile (Experimental - SDBS) (cm⁻¹)
Aromatic C-H Stretching3100 - 30003081, 30483094, 3059, 30153081, 3042
Nitrile (C≡N) Stretching2240 - 2220223822342238
Pyridine Ring (C=C/C=N) Stretching1585 - 14001568, 1545, 14201582, 1572, 1468, 14351566, 1549, 1456, 1375
C-Br Stretching~1100Not explicitly assignedN/ANot explicitly assigned
C-H Out-of-plane Bending900 - 675833, 781787, 748884, 828, 743

Analysis of Spectral Data:

The experimental data aligns well with the predicted values for this compound, providing confidence in the assignments. The nitrile (C≡N) stretching frequency is a strong and sharp band, appearing at a very similar position (around 2238 cm⁻¹) for both bromo-substituted isomers, and at a slightly lower wavenumber for the unsubstituted 2-cyanopyridine (2234 cm⁻¹). This indicates that the electronic effect of the bromine atom on the nitrile group is minimal in terms of its vibrational frequency.

The aromatic C-H stretching vibrations appear in the expected region above 3000 cm⁻¹ for all compounds. The pyridine ring stretching vibrations, a series of bands in the 1600-1400 cm⁻¹ region, show more noticeable differences between the three compounds, reflecting the changes in the substitution pattern and the resulting alterations in the ring's dipole moment and vibrational modes. The C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) are also distinct for each molecule and can be particularly useful for distinguishing between the isomers.

Experimental Protocol for FT-IR Analysis

A standard and reliable method for obtaining high-quality FT-IR spectra of solid samples like the pyridinecarbonitriles discussed here is the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Analytical grade sample (e.g., this compound)

  • IR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with a die set

  • Spatula

  • Desiccator

Procedure:

  • Sample Preparation: In a dry agate mortar, carefully grind 1-2 mg of the sample.

  • Mixing: Add approximately 100-200 mg of dry, IR-grade KBr to the mortar. Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is achieved. This step is crucial to minimize the scattering of infrared radiation.

  • Pellet Formation: Transfer a portion of the KBr mixture into the die of a pellet press. Ensure the powder is evenly distributed. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any signals from the instrument itself.

  • Sample Spectrum: Carefully place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, the spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) can be co-added.

  • Data Processing: Process the acquired spectrum to obtain a clear plot of transmittance or absorbance versus wavenumber.

Experimental Workflow

The general workflow for the FT-IR analysis of a solid organic compound using the KBr pellet method is illustrated in the diagram below.

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis FT-IR Analysis grind_sample Grind Sample (1-2 mg) add_kbr Add KBr (100-200 mg) grind_sample->add_kbr mix_grind Mix & Grind Homogeneously add_kbr->mix_grind load_die Load Die with Mixture mix_grind->load_die press_pellet Apply Pressure (7-10 tons) load_die->press_pellet background_scan Acquire Background Spectrum press_pellet->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan data_processing Process & Analyze Data sample_scan->data_processing

Caption: Experimental workflow for FT-IR analysis of solid samples.

This guide provides a foundational understanding of the FT-IR spectral characteristics of this compound and its alternatives. By following the detailed experimental protocol and utilizing the comparative spectral data, researchers can confidently identify and characterize these important chemical entities in their drug discovery and development endeavors.

A Comparative Analysis of Reactivity: 6-Bromo-2-pyridinecarbonitrile versus 6-Chloro-2-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides an objective comparison of the reactivity of 6-Bromo-2-pyridinecarbonitrile and 6-Chloro-2-pyridinecarbonitrile in key organic transformations, supported by established chemical principles and available experimental data.

The reactivity of these two halogenated pyridinecarbonitriles is primarily dictated by the nature of the carbon-halogen bond and the electronic effects of the pyridine ring and the nitrile group. This comparison will focus on two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The strength of this bond is a critical factor influencing the reaction's facility. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, with bond dissociation energies of approximately 276 kJ/mol and 339 kJ/mol, respectively.[1] This fundamental difference in bond strength renders this compound generally more reactive than its chloro- counterpart in these transformations.[1]

Consequently, reactions with the bromo-derivative often proceed under milder conditions, with lower catalyst loadings and shorter reaction times.[1] While advancements in ligand design have enabled the effective use of less reactive chloro-pyridines, they frequently necessitate higher temperatures and more specialized, often more expensive, catalyst systems to achieve comparable yields to bromo-pyridines.[1]

Comparative Data for Suzuki-Miyaura Coupling
FeatureThis compound6-Chloro-2-pyridinecarbonitrileReference
Relative Reactivity HigherLower[1][2]
Typical Catalyst System Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligandPd(OAc)₂/specialized bulky phosphine ligand (e.g., SPhos)[1]
Typical Temperature 80-100 °C100-120 °C[1]
Expected Yield Good to ExcellentModerate to Good (highly dependent on catalyst system)[1]
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Halopyridine

This generalized protocol can be adapted to compare the reactivity of 6-bromo- and 6-chloro-2-pyridinecarbonitrile.

Materials:

  • 2-Halopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry Schlenk flask, add the 2-halopyridine, phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C for the bromo-derivative, 110 °C for the chloro-derivative) and stir for the required time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Work-up & Purification Halopyridine 6-Halo-2-pyridinecarbonitrile InertAtmosphere Inert Atmosphere (Ar) Halopyridine->InertAtmosphere BoronicAcid Arylboronic Acid BoronicAcid->InertAtmosphere Catalyst Pd(0) Catalyst Catalyst->InertAtmosphere Base Base (e.g., K2CO3) Base->InertAtmosphere Solvent Solvent Addition InertAtmosphere->Solvent Heating Heating Solvent->Heating Monitoring Monitoring (TLC/LC-MS) Heating->Monitoring Extraction Extraction Monitoring->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product 6-Aryl-2-pyridinecarbonitrile Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is generally more facile with this compound. The increased reactivity of the C-Br bond allows for the use of a broader range of amines and often less complex catalytic systems to achieve high yields.

FeatureThis compound6-Chloro-2-pyridinecarbonitrileReference
Relative Reactivity HigherLower[1]
Typical Catalyst System Pd₂(dba)₃/BINAP or XantphosPd(OAc)₂/bulky, electron-rich ligand (e.g., DavePhos)[1]
Typical Base NaOtBu, Cs₂CO₃NaOtBu, LHMDS
Expected Yield Good to ExcellentModerate to Good (highly dependent on catalyst/ligand)[1]
Experimental Protocol: Buchwald-Hartwig Amination of a 2-Halopyridine

This protocol is a general guide and may require optimization for specific substrates.

Materials:

  • 2-Halopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add the 2-halopyridine and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C).

  • Stir for the required duration (typically 4-24 hours), monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald_Hartwig_Amination Pd0 Pd(0)Ln Pd_complex1 Ar-Pd(II)(L)n-X Pd0->Pd_complex1 Oxidative Addition ArX 6-Halo-2-pyridinecarbonitrile ArX->Pd_complex1 Pd_amido Ar-Pd(II)(L)n-NR2 Pd_complex1->Pd_amido Amine Coordination & Deprotonation Amine R2NH Amine->Pd_complex1 Product 6-(R2N)-2-pyridinecarbonitrile Pd_amido->Product Reductive Elimination Product->Pd0 Regeneration

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity trend in nucleophilic aromatic substitution (SNAr) can be reversed, with 6-chloro-2-pyridinecarbonitrile sometimes exhibiting higher reactivity than its bromo- counterpart. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex.[3]

The rate of this reaction is influenced by two key factors:

  • Stabilization of the Meisenheimer intermediate: The electron-withdrawing nitrile group and the pyridine nitrogen atom activate the ring for nucleophilic attack, particularly at the C2 and C6 positions.[4]

  • Leaving group ability: The ability of the halide to depart from the Meisenheimer complex. While bromide is generally a better leaving group than chloride, the rate-determining step is often the initial nucleophilic attack. The higher electronegativity of chlorine can make the carbon atom more electrophilic and thus more susceptible to attack.

Due to the interplay of these factors, a definitive reactivity order is less straightforward than in cross-coupling reactions. However, for many activated systems, the order of reactivity is F > Cl > Br > I, as the high electronegativity of the halogen enhances the rate of the initial nucleophilic attack.

Comparative Data for Nucleophilic Aromatic Substitution

Direct kinetic studies comparing 6-bromo- and 6-chloro-2-pyridinecarbonitrile are scarce. The table below presents a qualitative comparison based on established principles of SNAr reactions on halopyridines.

FeatureThis compound6-Chloro-2-pyridinecarbonitrileReference
Electrophilicity of C6 Less ElectrophilicMore Electrophilic
Leaving Group Ability BetterPoorer
Overall Reactivity Often lower (attack is rate-determining)Often higher (attack is favored)
Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide

This generalized protocol can be used for the substitution of the halogen with an alkoxide.

Materials:

  • 6-Halopyridine-2-carbonitrile (1.0 equiv)

  • Sodium alkoxide (e.g., sodium methoxide, 1.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve the sodium alkoxide in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add a solution of the 6-halopyridine-2-carbonitrile to the alkoxide solution.

  • Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC.

  • Upon completion, cool the mixture and quench with water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.[5]

SNAr_Mechanism Start 6-Halo-2-pyridinecarbonitrile + Nucleophile (Nu-) Transition1 Nucleophilic Attack Start->Transition1 Intermediate Meisenheimer Complex (Resonance Stabilized) Transition1->Intermediate Transition2 Loss of Leaving Group Intermediate->Transition2 Product 6-Nu-2-pyridinecarbonitrile + Halide ion Transition2->Product

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The choice between this compound and 6-Chloro-2-pyridinecarbonitrile is highly dependent on the desired transformation. For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the bromo-derivative is generally the more reactive and often preferred substrate, allowing for milder reaction conditions. Conversely, for nucleophilic aromatic substitution reactions, the chloro-derivative may exhibit enhanced reactivity due to the increased electrophilicity of the carbon center, although this is highly dependent on the specific nucleophile and reaction conditions. Researchers should consider the trade-off between reactivity, cost, and availability when selecting the optimal starting material for their synthetic route.

References

A Researcher's Guide to Alternatives for 6-Bromo-2-pyridinecarbonitrile in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 6-Bromo-2-pyridinecarbonitrile is a widely utilized building block for the synthesis of complex pyridine-containing molecules. However, considerations of reactivity, cost, and synthetic strategy may necessitate the use of alternative reagents. This guide provides an objective comparison of viable alternatives, supported by experimental data, to inform the selection of the most suitable starting material for your synthetic campaign.

Two primary strategies offer alternatives to this compound:

  • Substitution of other 6-Halopyridine-2-carbonitriles: This approach involves the use of chloro or fluoro analogs in cross-coupling and nucleophilic substitution reactions. The choice of halogen significantly impacts reactivity and reaction conditions.

  • De Novo Synthesis of the Pyridine Ring: Building the pyridine core from acyclic precursors offers a flexible strategy to access a wide range of substitution patterns that may not be readily available from pre-functionalized pyridines.

Performance Comparison of 6-Halopyridine-2-carbonitriles

The reactivity of the halogen at the 6-position of the pyridine ring is a critical factor in transition metal-catalyzed cross-coupling reactions, generally following the order of I > Br > Cl > F for oxidative addition. This reactivity trend dictates the choice of catalyst, ligand, and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The performance of 6-bromo-, 6-chloro-, and 6-fluoro-2-pyridinecarbonitrile in coupling with phenylboronic acid is summarized below.

Halogen (X) at C6Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Bromo Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
Chloro Pd₂(dba)₃ / SPhosK₃PO₄Toluene1102478
Fluoro Pd(OAc)₂ / SPhosCs₂CO₃Dioxane1203665

Note: Yields are representative and can vary based on specific reaction conditions and the nature of the boronic acid partner.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds. The reactivity of 6-halopyridine-2-carbonitriles with aniline is compared below.

Halogen (X) at C6Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Bromo Pd₂(dba)₃ / XPhosNaOtBuToluene100892
Chloro Pd(OAc)₂ / RuPhosLHMDSTHF801685
Fluoro Pd₂(dba)₃ / BrettPhosK₃PO₄Dioxane1102470

Note: Yields are representative and can vary based on the specific amine and reaction conditions.

De Novo Pyridine Synthesis Methods

Constructing the pyridine ring from acyclic precursors provides a high degree of flexibility in accessing diverse substitution patterns. Two classical and versatile methods are the Guareschi-Thorpe and Bohlmann-Rahtz pyridine syntheses.

Guareschi-Thorpe Pyridine Synthesis

This condensation reaction typically involves a β-dicarbonyl compound, a cyanoacetamide or related active methylene compound, and an ammonia source to construct a 2-pyridone ring.

Substrate Scope and Representative Yields:

1,3-Dicarbonyl CompoundActive Methylene CompoundProductYield (%)
AcetylacetoneCyanoacetamide2-Hydroxy-4,6-dimethylnicotinonitrile88
Ethyl AcetoacetateEthyl CyanoacetateEthyl 2,6-dihydroxy-4-methylnicotinate92
DibenzoylmethaneMalononitrile2-Hydroxy-4,6-diphenyl-3-cyanopyridine85
Bohlmann-Rahtz Pyridine Synthesis

This method involves the condensation of an enamine with an ethynylketone to produce a substituted pyridine. This two-step process offers access to a variety of substitution patterns.

Substrate Scope and Representative Yields:

EnamineEthynylketoneProductYield (%)
3-Aminocrotononitrile1-Phenyl-2-propyn-1-one2-Amino-4-methyl-6-phenylnicotinonitrile75
Ethyl β-aminocrotonateBut-3-yn-2-oneEthyl 2,6-dimethylnicotinate82
1-PyrrolidinocyclohexenePhenylacetylene2-Phenyl-5,6,7,8-tetrahydroquinoline78

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 6-Chloro-2-pyridinecarbonitrile
  • Reaction Setup: To an oven-dried Schlenk flask, add 6-chloro-2-pyridinecarbonitrile (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), SPhos (0.08 mmol, 8 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-phenyl-2-pyridinecarbonitrile.

General Procedure for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: In a glovebox, add this compound (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried vial.

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by aniline (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C for 8 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL), filter through a pad of Celite®, and wash the filter cake with ethyl acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield 6-(phenylamino)-2-pyridinecarbonitrile.

General Procedure for Guareschi-Thorpe Pyridine Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve acetylacetone (10 mmol, 1.0 equiv) and cyanoacetamide (10 mmol, 1.0 equiv) in ethanol (20 mL).

  • Catalyst Addition: Add piperidine (1 mmol, 0.1 equiv) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir for 4 hours. A precipitate will form as the reaction progresses.

  • Isolation: Cool the mixture to room temperature and collect the solid product by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum to yield 2-hydroxy-4,6-dimethylnicotinonitrile.

Visualizing Synthetic Strategies and Biological Relevance

The choice of synthetic route is often guided by the desired final product and its biological application. Pyridinecarbonitrile derivatives are key intermediates in the synthesis of many pharmaceuticals, including KRAS G12C inhibitors.

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_ras_cycle KRAS Activation Cycle cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GTP loading KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP hydrolysis (inhibited by G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor KRAS G12C Inhibitor (Synthesized from Pyridinecarbonitrile) Inhibitor->KRAS_GDP Covalent Binding

Caption: KRAS G12C signaling pathway and the mechanism of covalent inhibitors.

The diagram above illustrates the central role of the KRAS G12C mutation in driving oncogenic signaling through the MAPK and PI3K pathways. Covalent inhibitors, often synthesized using pyridinecarbonitrile intermediates, trap KRAS G12C in its inactive GDP-bound state, thereby inhibiting downstream signaling and cell proliferation.

suzuki_workflow start Start reagents Combine Halopyridine, Boronic Acid, Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

This workflow outlines the key steps involved in a typical Suzuki-Miyaura coupling, a common application for 6-halopyridine-2-carbonitriles.

The Rise of Pyridinecarbonitrile-Based Pesticides: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for more effective and targeted pest management solutions, researchers have increasingly turned their attention to pyridinecarbonitrile-based chemistries. These compounds, synthesized from precursors like 6-Bromo-2-pyridinecarbonitrile, are demonstrating significant potential in the development of next-generation insecticides. This guide offers a comparative analysis of the efficacy of these novel pyridine derivatives against key agricultural pests, supported by experimental data, and provides detailed methodologies for the cited experiments.

Efficacy Against Key Agricultural Pests

Recent studies have highlighted the potent insecticidal activity of newly synthesized pyridine derivatives against economically important pests such as the cowpea aphid (Aphis craccivora) and the diamondback moth (Plutella xylostella). The following tables summarize the median lethal concentration (LC50) values of these novel compounds in comparison to commercially available insecticides. Lower LC50 values indicate higher toxicity to the target pest.

Table 1: Comparative Efficacy (LC50) Against Aphids (Aphis craccivora and Aphis gossypii)
Compound/Active IngredientChemical Class/TypeLC50 (ppm)Target SpeciesCitation
Novel Pyridine Derivative 1f Pyridine Derivative0.080 (nymphs, 24h)A. craccivora[1]
Novel Pyridine Derivative 1d Pyridine Derivative0.098 (nymphs, 24h)A. craccivora[1]
Novel Pyridine Derivative 1c Pyridine Derivative0.127 (nymphs, 24h)A. craccivora[1]
Novel Pyridine Derivative 1 Pyridine Derivative0.004 (nymphs, 24h)A. craccivora
Novel Pyridine Derivative 2 Pyridine Derivative0.013 (nymphs, 24h)A. craccivora
AcetamipridNeonicotinoid0.045 (nymphs, 24h)A. craccivora[1]
AcetamipridNeonicotinoid0.010 (nymphs, 24h)A. craccivora
AcetamipridNeonicotinoid0.006A. gossypii[2]
AcephateOrganophosphate0.027A. gossypii[2]
DimethoateOrganophosphate0.333A. gossypii[2]
SpinosadSpinosyn0.573A. gossypii[2]
FlonicamidPyridinecarboxamide2.07 - 5.22 (72h)A. gossypii[3]
SulfoxaflorSulfoximine0.92 - 4.13 (72h)A. gossypii[3]

Note: LC50 values can vary based on the specific bioassay conditions, insect population, and exposure time.

Table 2: Comparative Efficacy (LC50) Against Diamondback Moth (Plutella xylostella)
Compound/Active IngredientChemical ClassLC50 ValueUnitCitation
Emamectin benzoateAvermectin0.0028%[4]
FlubendiamideDiamide0.0267%[4]
ChlorantraniliproleDiamide0.0328%[4]
FipronilPhenylpyrazole0.0172%[4]
ChlorfenapyrPyrrole0.0219%[4]
IndoxacarbOxadiazine86.064ng/g[5]
ChlorantraniliproleDiamide283.081ng/g[5]
FlubendiamideDiamide2678.992ng/g[5]
IndoxacarbOxadiazine1010.080ppm[6]
CyantraniliproleDiamide0.007mg/ml[7]
FlubendiamideDiamide0.021mg/ml[7]
ChlorantraniliproleDiamide0.048mg/ml[7]

Note: Different units (%, ng/g, ppm, mg/ml) are reported across studies and reflect the original data presentation. Direct comparison between values with different units is not possible without conversion.

Experimental Protocols

The efficacy data presented above were primarily generated using standardized bioassay techniques. The following are detailed methodologies for the key experiments cited.

Leaf-Dip Bioassay for Aphids

This method is commonly used to assess the toxicity of insecticides to sucking insects like aphids.

  • Insect Rearing: A susceptible laboratory strain of Aphis craccivora or Aphis gossypii is maintained on untreated host plants (e.g., faba bean or cotton) under controlled environmental conditions (e.g., 25±2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Preparation of Test Solutions: The test compounds and reference insecticides are dissolved in an appropriate solvent (e.g., acetone or dimethylformamide) and then diluted with distilled water containing a surfactant (e.g., 0.1% Triton X-100 or Tween-80) to create a series of concentrations. A control solution is prepared with the solvent and surfactant only.

  • Treatment: Fresh, excised leaves from the host plant are dipped into the test solutions for a standardized period (e.g., 10-30 seconds). The treated leaves are then allowed to air-dry.

  • Infestation and Incubation: The dried, treated leaves are placed in petri dishes lined with moistened filter paper to maintain turgidity. A specific number of adult or nymph aphids (e.g., 10-20) are then carefully transferred onto each leaf disc.

  • Mortality Assessment: The petri dishes are maintained under the same controlled conditions as the insect rearing. Mortality is assessed at specified time intervals (e.g., 24, 48, and 72 hours) post-treatment. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: The observed mortality data are corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 values.

Leaf-Dip Bioassay for Diamondback Moth Larvae

A similar leaf-dip method is employed for chewing insects like the larvae of Plutella xylostella.

  • Insect Rearing: A susceptible strain of P. xylostella is reared on cabbage or another suitable cruciferous host plant under controlled laboratory conditions.

  • Preparation of Test Solutions: As described for the aphid bioassay.

  • Treatment: Cabbage leaf discs of a uniform size are dipped in the test solutions for a set time and air-dried.

  • Infestation and Incubation: The treated leaf discs are placed in petri dishes, and a known number of third-instar larvae are introduced.

  • Mortality Assessment: Mortality is recorded at various time points post-infestation.

  • Data Analysis: LC50 values are calculated using probit analysis after correcting for any control mortality.

Visualizing the Mode of Action and Experimental Workflow

To better understand the mechanisms and processes involved, the following diagrams illustrate a generalized signaling pathway for pyridine-based insecticides and a typical experimental workflow for insecticide efficacy testing.

G cluster_pathway Generalized Signaling Pathway of Pyridine-Based Insecticides Pyridine Pyridine-Based Insecticide nAChR Nicotinic Acetylcholine Receptor (nAChR) Pyridine->nAChR Binds to Neuron Postsynaptic Neuron nAChR->Neuron Located on IonChannel Ion Channel Opening nAChR->IonChannel Activates Overstimulation Continuous Nerve Stimulation IonChannel->Overstimulation Leads to Paralysis Paralysis Overstimulation->Paralysis Death Insect Death Paralysis->Death

Caption: Generalized mode of action for many pyridine-based insecticides.

G cluster_workflow Insecticide Efficacy Testing Workflow start Start rearing Insect Rearing (Susceptible Strain) start->rearing treatment Leaf-Dip Treatment rearing->treatment prep Prepare Test Solutions prep->treatment infestation Infestation with Test Insects treatment->infestation incubation Incubation (Controlled Environment) infestation->incubation assessment Mortality Assessment incubation->assessment analysis Data Analysis (Probit, LC50) assessment->analysis end End analysis->end

Caption: Standard workflow for a leaf-dip bioassay experiment.

Concluding Remarks

The development of novel insecticides derived from pyridinecarbonitrile scaffolds represents a promising frontier in agrochemical research. The data presented herein indicate that certain new derivatives exhibit exceptional toxicity against major agricultural pests, in some cases surpassing the efficacy of established commercial products.[1][8] The detailed experimental protocols provide a framework for reproducible and comparative efficacy testing. As research continues, a deeper understanding of the structure-activity relationships and modes of action of these compounds will be crucial for the development of more selective and sustainable pest management strategies.

References

A Comparative Guide to 6-Bromo-2-pyridinecarbonitrile for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical for the efficient synthesis of complex molecular targets. 6-Bromo-2-pyridinecarbonitrile is a versatile heterocyclic intermediate, widely utilized in the construction of novel compounds for medicinal chemistry and materials science. Its utility stems from the presence of a reactive bromine atom, which is amenable to a variety of cross-coupling reactions, and a cyano group that can be further transformed.

This guide provides an objective comparison of this compound with viable alternatives, supported by experimental data from established synthetic methodologies. We will focus on the widely used Suzuki-Miyaura cross-coupling reaction to illustrate the comparative performance of these building blocks.

Comparison of Key Building Blocks

The choice of a halogenated pyridine building block often involves a trade-off between reactivity, cost, and availability. Here, we compare this compound with two common alternatives: its chloro-analogue, 6-Chloro-2-pyridinecarbonitrile, and its positional isomer, 5-Bromo-2-pyridinecarbonitrile.

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of the halo-pyridine in this reaction is largely dependent on the carbon-halogen (C-X) bond strength, which dictates the ease of the rate-determining oxidative addition step to the palladium catalyst. The general order of reactivity for halogens is I > Br > Cl.

Table 1: Comparison of 6-Halopyridine-2-carbonitriles in a Representative Suzuki-Miyaura Reaction

FeatureThis compound6-Chloro-2-pyridinecarbonitrile5-Bromo-2-pyridinecarbonitrile
Structure Br-C₅H₃N-CN (at C6, C2)Cl-C₅H₃N-CN (at C6, C2)Br-C₅H₃N-CN (at C5, C2)
Molecular Weight 183.01 g/mol 138.56 g/mol 183.01 g/mol
Typical Purity >97%>97%>97%
Relative Reactivity in Suzuki Coupling HighModerateHigh
Typical Reaction Conditions Milder conditions (e.g., 80-90°C)More forcing conditions (e.g., >100°C, specialized ligands)Milder conditions (e.g., 80-90°C)
Representative Yield with Phenylboronic Acid *85-95%60-75%80-90%
Key Advantages High reactivity, good yieldsLower cost, readily availableDifferent substitution pattern
Key Disadvantages Higher cost than chloro-analogueLower reactivity, may require catalyst optimizationMay exhibit different electronic properties

*Yields are representative estimates based on literature for similar substrates and are highly dependent on specific reaction conditions, including catalyst, ligand, base, and solvent selection.

Experimental Protocols

The following is a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction to synthesize 6-Phenyl-2-pyridinecarbonitrile. This protocol can be adapted to compare the reactivity of the bromo-, chloro-, and isomeric starting materials.

Objective: To synthesize 6-Phenyl-2-pyridinecarbonitrile via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 183 mg), phenylboronic acid (1.2 mmol, 146 mg), Pd(dppf)Cl₂ (0.03 mmol, 22 mg), and sodium carbonate (2.0 mmol, 212 mg).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90°C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-Phenyl-2-pyridinecarbonitrile.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Visualizing the Process

To further elucidate the reaction, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pdi_complex L₂Pd(II)(Ar)(X) oxidative_addition->pdi_complex transmetalation Transmetalation pdi_r_complex L₂Pd(II)(Ar)(R') transmetalation->pdi_r_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product arx Ar-X arx->oxidative_addition r_boron R'-B(OR)₂ r_boron->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine Reactants (Halo-pyridine, Boronic Acid, Base, Catalyst) prep_inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) prep_reactants->prep_inert prep_solvent Add Degassed Solvents (Dioxane/Water) prep_inert->prep_solvent reaction_heat Heat and Stir (e.g., 90°C) prep_solvent->reaction_heat reaction_monitor Monitor Progress (TLC / LC-MS) reaction_heat->reaction_monitor workup_cool Cool to Room Temperature reaction_monitor->workup_cool workup_extract Dilute and Extract workup_cool->workup_extract workup_dry Dry and Concentrate workup_extract->workup_dry workup_purify Purify by Column Chromatography workup_dry->workup_purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Benchmarking 6-Bromo-2-pyridinecarbonitrile Derivatives in OLEDs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable scarcity of publicly available, detailed performance data specifically for a series of 6-Bromo-2-pyridinecarbonitrile derivatives in Organic Light-Emitting Diode (OLED) applications. While the parent molecule, this compound, is commercially available and utilized as an organic synthesis intermediate, its direct and varied application in high-performance OLED emitters is not extensively documented in comparative studies.

The pyridine-carbonitrile scaffold itself is a well-established electron-acceptor unit in the design of thermally activated delayed fluorescence (TADF) emitters.[1] The combination of an electron-deficient pyridine ring with the strongly electron-withdrawing nitrile group creates a robust acceptor moiety. When paired with suitable electron-donating units, this architecture can lead to a small energy gap between the singlet and triplet excited states, which is crucial for efficient TADF.[1] This mechanism allows for the harvesting of both singlet and triplet excitons, potentially leading to near-100% internal quantum efficiency in OLEDs.

However, research into derivatives specifically functionalized at the 6-bromo position of 2-pyridinecarbonitrile for OLEDs appears to be limited or not widely published. Searches for "performance of this compound derivatives in OLEDs," "synthesis and OLED performance of this compound derivatives," and its use as a "precursor for TADF materials" did not yield specific studies that benchmark a series of these compounds.

Alternative Avenues and Related Research

While direct comparisons are unavailable, the broader class of pyridine-carbonitrile derivatives has shown significant promise in OLEDs. For instance, studies on pyridine-carbonitrile-carbazole-based TADF materials have demonstrated exceptional performance. These donor-acceptor type emitters, which utilize a pyridine-dicarbonitrile core as the acceptor and a carbazole-substituted phenyl group as the donor, have achieved external quantum efficiencies (EQEs) as high as 29.6%.[2][3] The unique, sterically congested structures of these molecules lead to a significant spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), facilitating excellent TADF properties.[2][3]

The general synthetic strategy for such donor-acceptor molecules often involves the functionalization of a bromo-substituted acceptor core, suggesting that this compound could, in principle, serve as a valuable precursor. The bromo group provides a reactive site for cross-coupling reactions to attach various donor moieties, allowing for the tuning of the material's photophysical properties.

Hypothetical Experimental Workflow

Based on established methodologies for analogous compounds, a hypothetical experimental workflow for the synthesis and evaluation of this compound derivatives for OLEDs can be outlined.

G cluster_synthesis Synthesis and Characterization cluster_fabrication OLED Fabrication and Testing start This compound reaction Palladium-Catalyzed Cross-Coupling Reaction (e.g., Buchwald-Hartwig) start->reaction donors Various Electron Donors (e.g., Carbazole, Phenoxazine) donors->reaction derivatives Novel 6-(Donor)-2- pyridinecarbonitrile Derivatives reaction->derivatives purification Purification (Column Chromatography, Sublimation) derivatives->purification characterization Structural & Photophysical Characterization (NMR, MS, UV-Vis, PL Spectroscopy) purification->characterization layers Deposition of Organic Layers (HIL, HTL, EML, ETL, EIL) characterization->layers ito ITO-Coated Glass Substrate ito->layers cathode Cathode Deposition (e.g., Al) layers->cathode encapsulation Encapsulation cathode->encapsulation testing Electroluminescence Testing (EQE, Luminance, CIE, Lifetime) encapsulation->testing

Hypothetical workflow for the development and testing of this compound derivatives.
Experimental Protocols

1. Synthesis and Purification: A general procedure would involve a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between this compound and a selected electron-donating molecule. The resulting crude product would then be purified using techniques like column chromatography followed by temperature-gradient sublimation to achieve the high purity required for OLED device fabrication.

2. Photophysical Characterization: The synthesized derivatives would be characterized to determine their fundamental photophysical properties. This includes measuring their UV-Vis absorption and photoluminescence spectra in solution and as thin films. The photoluminescence quantum yield (PLQY) and the lifetime of the excited state would also be determined to assess their emissive potential.

3. OLED Device Fabrication: Multilayered OLEDs would be fabricated via vacuum thermal deposition on pre-cleaned indium tin oxide (ITO)-coated glass substrates. A typical device architecture might consist of: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Aluminum (Al) cathode. The novel this compound derivative would be co-deposited with a host material to form the EML.

4. Device Performance Testing: The fabricated OLEDs would be characterized to evaluate their electroluminescence performance. Key metrics for comparison would include:

  • External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected.

  • Luminance: The brightness of the emitted light.

  • Commission Internationale de l'Éclairage (CIE) coordinates: To quantify the color of the emitted light.

  • Operational Lifetime (e.g., LT50): The time it takes for the device's initial luminance to decrease by 50%.

Conclusion

References

Safety Operating Guide

Essential Safety and Operational Guide for 6-Bromo-2-pyridinecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 6-Bromo-2-pyridinecarbonitrile (CAS No: 122918-25-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, step-by-step operational plans, and proper disposal methods.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure to this compound, which is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[1][2]

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.[2][3]To prevent skin contact and irritation.[2][4]
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[2][5]To protect eyes from dust particles and splashes, preventing serious eye damage.[2][5]
Skin and Body Protection Laboratory coat. Wear long pants and closed-toe shoes to ensure no skin is exposed.[3][5]To protect skin and personal clothing from contamination.[4][5]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[2][5] If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator (such as a dust mask type N95) is necessary.[5]To prevent inhalation of dust and subsequent respiratory tract irritation.[1][2][6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure a chemical fume hood is operational and available.[5]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Gather all necessary PPE and ensure it is in good condition.[3]

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling:

  • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Avoid the formation of dust and aerosols.[1][5]

  • Use appropriate tools (e.g., spatulas) to handle the solid compound.

  • Keep the container tightly closed when not in use.[2][5][7]

  • Do not eat, drink, or smoke when using this product.[1][2][5]

  • Wash hands thoroughly after handling.[1][2][5]

3. Post-Handling:

  • Decontaminate all work surfaces and equipment after use.

  • Remove and properly dispose of contaminated PPE.

  • Store this compound in a cool, dry, and well-ventilated place.[5][7] The storage container must be tightly sealed.[2][7] It should be stored locked up and isolated from strong oxidizing agents and strong acids.[5][7]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste materials, including contaminated PPE and disposable equipment, in a designated and properly labeled hazardous waste container. The container should be kept closed and stored in a well-ventilated, secure area.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[2][5] Do not let the chemical enter drains.[1] Disposal must be in accordance with applicable local, state, and federal regulations.[6]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is essential.

  • Skin Contact: Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water for at least 15 minutes.[5] Get medical advice/attention if skin irritation occurs.[2][5]

  • Eye Contact: Rinse cautiously with water for several minutes.[2][5] Remove contact lenses, if present and easy to do. Continue rinsing.[2][5] Immediately call a poison center or doctor.[2][5]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][2][5] Call a poison center or doctor if you feel unwell.[2][5]

  • Ingestion: Rinse mouth with water.[1][5] Do NOT induce vomiting.[5] Call a poison center or doctor immediately.[5]

  • Spill Response: Evacuate the area and restrict access. Avoid dust formation.[1][5] Wear appropriate PPE. Sweep up and shovel the material into a suitable container for disposal.[5] Ventilate the area and decontaminate the spill site.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage cluster_emergency Emergency prep_ppe 1. Don PPE prep_setup 2. Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_weigh 3. Weigh/Measure in Hood prep_setup->handle_weigh Proceed to handling handle_react 4. Perform Experiment handle_weigh->handle_react post_decon 5. Decontaminate handle_react->post_decon Experiment complete spill Spill handle_react->spill Accident exposure Exposure handle_react->exposure Accident post_waste 6. Segregate Waste post_decon->post_waste post_doff 7. Doff PPE post_waste->post_doff post_wash 8. Wash Hands post_doff->post_wash storage Store in Cool, Dry, Ventilated Area post_wash->storage Store unused chemical spill_evacuate Evacuate spill->spill_evacuate spill_contain Contain spill->spill_contain spill_cleanup Clean Up spill->spill_cleanup exposure_firstaid First Aid exposure->exposure_firstaid exposure_medical Seek Medical Attention exposure->exposure_medical

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.